molecular formula C10H20N2O2 B183127 tert-Butyl (3-methylpyrrolidin-3-yl)carbamate CAS No. 147459-52-7

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Cat. No.: B183127
CAS No.: 147459-52-7
M. Wt: 200.28 g/mol
InChI Key: DIQWSFWWYVRXRO-UHFFFAOYSA-N
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Description

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate (Molecular Formula: C 10 H 20 N 2 O 2 , MW: 200.28) is a protected aminopyrrolidine derivative serving as a critical chiral building block in medicinal chemistry and pharmaceutical research. This compound is valued for its role as a synthetic intermediate in the development of novel therapeutic agents, with its stereochemistry being crucial for biological activity; both the (R)- and (S)- enantiomers are available to meet specific research needs. The tert-butoxycarbonyl (Boc) protecting group effectively masks the amine functionality, allowing for selective reactions elsewhere in the molecule before being cleanly removed under mild acidic conditions . Researchers utilize this scaffold in constructing molecular frameworks for targets such as enzyme inhibitors and receptor modulators. The compound should be stored in a cool, dark place, sealed in a dry environment, ideally at 2-8°C . This product is labeled with the GHS signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and can cause skin and eye irritation and respiratory irritation . Appropriate precautionary measures should be taken, including avoiding breathing dust/fume/gas and using personal protective equipment . This chemical is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate
Source PubChem
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InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DIQWSFWWYVRXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20445015
Record name tert-Butyl (3-methylpyrrolidin-3-yl)carbamate
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

147459-52-7
Record name 1,1-Dimethylethyl N-(3-methyl-3-pyrrolidinyl)carbamate
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Record name tert-Butyl (3-methylpyrrolidin-3-yl)carbamate
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Record name tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate
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Foundational & Exploratory

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical and physical properties of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a heterocyclic compound relevant in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data, this document outlines the foundational chemical information and provides a framework for future experimental investigation. Key identifiers, computed properties, and safety information have been compiled from various sources. However, detailed experimental protocols and comprehensive spectroscopic analyses are not yet publicly available.

Chemical Identity and Physical Properties

This compound is a carbamate-protected amine derivative of 3-methylpyrrolidine. The tert-butoxycarbonyl (Boc) protecting group makes it a stable intermediate for various chemical transformations.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate
CAS Number 147459-52-7[1][2][3]
Molecular Formula C₁₀H₂₀N₂O₂[1][3]
Molecular Weight 200.28 g/mol [1][3][4]
Canonical SMILES CC1(CCNC1)NC(=O)OC(C)(C)C[1]
InChI Key DIQWSFWWYVRXRO-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid[2]Vendor Data
Boiling Point (Predicted) 289.8 ± 29.0 °CPredicted[5]
Density (Predicted) 1.02 ± 0.1 g/cm³Predicted[5]
Melting Point Not available-
Solubility Not available-

Synthesis and Purification

Logical Synthesis Workflow

The synthesis would logically proceed via the reaction of 3-amino-3-methylpyrrolidine with a Boc-protection reagent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3_amino_3_methylpyrrolidine 3-Amino-3-methylpyrrolidine Reaction Reaction 3_amino_3_methylpyrrolidine->Reaction Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product

Caption: General workflow for Boc-protection of 3-amino-3-methylpyrrolidine.

Note on Experimental Protocol:

A specific, step-by-step experimental protocol, including reaction conditions, workup, and purification procedures, has not been found in the reviewed literature. Researchers should develop and optimize a procedure based on established methods for Boc-protection of similar amines.

Spectroscopic Data

Comprehensive, experimentally obtained spectroscopic data for this compound is not publicly available. Chemical vendors may hold this data, but it is not published.[3] The expected spectral characteristics are outlined below based on the chemical structure.

Table 3: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the pyrrolidine ring protons, the methyl group protons, and the tert-butyl group protons.
¹³C NMR Signals for the carbons of the pyrrolidine ring, the methyl group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.
IR Spectroscopy Characteristic peaks for N-H stretching, C-H stretching (aliphatic), C=O stretching (carbamate), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (200.28 g/mol ) and characteristic fragmentation patterns.

Safety and Handling

Safety information is based on data provided for this compound and structurally similar chemicals.

Table 4: Hazard Information

Hazard StatementCode
Harmful if swallowedH302[1]
Causes skin irritationH315[1]
Causes serious eye irritationH319[1]
May cause respiratory irritationH335[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage:

Store in a cool, dry, well-ventilated area. Keep the container tightly sealed and in the dark. Recommended storage temperature is 2-8°C.[2][3]

Conclusion and Future Work

This technical guide consolidates the currently available information on this compound. While fundamental identifiers and predicted properties are known, a significant gap exists in the public domain regarding detailed experimental data. To provide a more comprehensive understanding of this compound, future work should focus on:

  • Development and publication of a detailed, reproducible synthesis and purification protocol.

  • Experimental determination of physical properties such as melting point and solubility in various solvents.

  • Comprehensive spectroscopic characterization, including the publication of ¹H NMR, ¹³C NMR, IR, and mass spectra.

The availability of this experimental data will be invaluable for researchers utilizing this compound in drug discovery and development.

References

In-Depth Technical Guide: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate (CAS No. 147459-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a key building block in the development of targeted protein degraders. The document details its chemical and physical properties, provides a representative synthesis protocol, and illustrates its application in the context of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Identification

This compound, with the CAS number 147459-52-7, is a BOC-protected amine derivative of 3-methylpyrrolidine. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in multi-step organic syntheses, particularly in the construction of complex molecules for pharmaceutical applications. Its structural features are crucial for its role as a component of linkers in PROTACs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 147459-52-7N/A
Molecular Formula C₁₀H₂₀N₂O₂N/A
Molecular Weight 200.28 g/mol N/A
Appearance SolidN/A
Purity ≥95%N/A
Melting Point 32-33 °C (predicted)N/A
Boiling Point 289.8 ± 29.0 °C at 760 mmHg (predicted)N/A
Density 1.02 ± 0.1 g/cm³ (predicted)N/A
Storage Temperature 2-8°C, sealed in dry, dark placeN/A

Table 2: Safety Information

Hazard StatementGHS Pictogram
H302: Harmful if swallowedGHS07 (Exclamation Mark)
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This synthesis would likely proceed through the formation of a 3-amino-3-methylpyrrolidine intermediate, followed by the protection of the amino group with a Boc group.

Step 1: Synthesis of a suitable precursor, for instance, a protected 3-methyl-3-nitropyrrolidine.

  • Objective: To introduce the methyl and a masked amino group at the 3-position of the pyrrolidine ring.

  • Materials: A suitable protected pyrrolidone, a methylating agent (e.g., methyl iodide), a nitrating agent, and appropriate solvents and reagents for the specific chemical transformations.

  • Procedure: The synthesis would likely start from a commercially available pyrrolidine derivative. The methyl group could be introduced via an enolate alkylation. The nitro group, a precursor to the amine, could be introduced through various methods known in organic synthesis.

Step 2: Reduction of the nitro group to an amine.

  • Objective: To convert the nitro group to the primary amine.

  • Materials: The product from Step 1, a reducing agent (e.g., H₂ gas with a palladium catalyst, or a metal-acid system like Sn/HCl), and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Procedure: The nitro-containing compound would be dissolved in a suitable solvent and subjected to reduction. For catalytic hydrogenation, the mixture would be stirred under a hydrogen atmosphere in the presence of a catalyst until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

Step 3: Boc Protection of the Amine.

  • Objective: To protect the newly formed amino group with a tert-butoxycarbonyl group.

  • Materials: The 3-amino-3-methylpyrrolidine derivative from Step 2, di-tert-butyl dicarbonate (Boc₂O), a base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure: The amine is dissolved in the solvent, and the base is added. Boc₂O is then added, and the reaction is stirred at room temperature until completion. The reaction is then worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified, typically by column chromatography, to yield this compound.

Application in Targeted Protein Degradation: PROTACs

This compound serves as a valuable building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.

PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI. This polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the POI.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1. PROTAC Mechanism of Action.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following workflow outlines the general steps for synthesizing a PROTAC using this compound as a linker component and subsequently evaluating its biological activity.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Precursor Linker Precursor Synthesis (from this compound) Deprotection Boc Deprotection Linker_Precursor->Deprotection Conjugation1 Conjugation to E3 Ligase Ligand Deprotection->Conjugation1 Conjugation2 Conjugation to POI Ligand Conjugation1->Conjugation2 Purification PROTAC Purification & Characterization Conjugation2->Purification Binding_Assay In Vitro Binding Assays (to POI and E3 Ligase) Purification->Binding_Assay Synthesized PROTAC Cell_Culture Cell-Based Assays Binding_Assay->Cell_Culture Degradation_Assay Protein Degradation Assay (e.g., Western Blot, Mass Spec) Cell_Culture->Degradation_Assay Functional_Assay Cellular Functional Assays (e.g., Viability, Apoptosis) Degradation_Assay->Functional_Assay

Figure 2. Experimental Workflow for PROTAC Development.

Detailed Experimental Protocol for PROTAC Synthesis (Representative)

This protocol describes a representative method for incorporating the deprotected form of this compound into a PROTAC molecule.

  • Boc Deprotection of the Linker Building Block:

    • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA), and stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure to obtain the deprotected 3-amino-3-methylpyrrolidine as its trifluoroacetate salt.

  • Conjugation to an E3 Ligase Ligand:

    • Activate the carboxylic acid group of a known E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) using a coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

    • Add the deprotected 3-amino-3-methylpyrrolidine to the activated E3 ligase ligand.

    • Stir the reaction at room temperature until completion.

    • Purify the resulting conjugate by chromatography.

  • Conjugation to the Protein of Interest (POI) Ligand:

    • The product from the previous step will have a free amine on the pyrrolidine ring, which can be further functionalized. Alternatively, the initial linker building block could have been designed with an orthogonal protecting group to allow for selective deprotection and subsequent coupling to the POI ligand.

    • Activate the carboxylic acid of the POI ligand using a suitable coupling agent.

    • React the activated POI ligand with the linker-E3 ligase ligand conjugate.

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the rapidly advancing field of targeted protein degradation. Its structural features allow for its incorporation into the linker region of PROTACs, which are showing great promise as a new therapeutic modality. The protocols and workflows described in this guide provide a foundation for researchers and drug development professionals to utilize this compound in the design and synthesis of novel protein degraders for a wide range of therapeutic targets.

In-Depth Technical Guide: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a key intermediate in the development of pharmacologically active compounds.

Molecular Structure and Properties

This compound is a carbamate-protected diamine containing a pyrrolidine scaffold. The presence of a tertiary carbon atom at the 3-position of the pyrrolidine ring, bearing both a methyl group and a protected amine, makes it a valuable chiral building block in medicinal chemistry.

Physicochemical Data
PropertyValueSource
CAS Number 147459-52-7Commercially available
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Molecular Weight 200.28 g/mol [1][2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General knowledge
Computed Properties
PropertyValueSource
XLogP3 1.3Public chemical databases
Hydrogen Bond Donor Count 1Public chemical databases
Hydrogen Bond Acceptor Count 2Public chemical databases
Rotatable Bond Count 2Public chemical databases
Topological Polar Surface Area 41.6 ŲPublic chemical databases

Synthesis and Experimental Protocols

General Synthetic Protocol: Boc-Protection of 3-methylpyrrolidin-3-amine

A solution of 3-methylpyrrolidin-3-amine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically a tertiary amine like triethylamine or N,N-diisopropylethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for the title compound is not widely published. However, patent literature provides some characterization data for compounds synthesized using this compound as a starting material. For instance, in patent WO2015160636A1, a compound synthesized from this compound displayed characteristic ¹H NMR signals that would be consistent with the incorporation of the (3-methylpyrrolidin-3-yl)carbamate moiety.[3]

Molecular Structure and Reaction Workflow Visualization

Caption: Molecular Structure of this compound.

experimental_workflow Use as an Intermediate in the Synthesis of Factor IXa Inhibitors start This compound product Coupling Product start->product Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) reagent Aryl Halide / Electrophile reagent->product deprotection Boc Deprotection (e.g., TFA, HCl) product->deprotection final_product Final Biologically Active Molecule (e.g., Factor IXa Inhibitor) deprotection->final_product

Caption: Role as an intermediate in a synthetic pathway.

Applications in Drug Discovery and Development

Currently, there is no publicly available information detailing the specific biological activities or signaling pathway modulation of this compound itself. Its primary and significant role is as a versatile building block and key intermediate in the synthesis of more complex molecules with therapeutic potential.

The utility of this compound is highlighted in various patents for the preparation of, for example:

  • Factor IXa inhibitors , which are investigated as anticoagulants.[3]

  • Deubiquitinase inhibitors , which have potential applications in cancer therapy.[1]

  • PI3K-γ inhibitors , which are being explored for the treatment of inflammatory diseases and cancer.[4]

  • Derivatives of 6-(2,3-dichlorophenyl)-1,2,4-triazin-5-amine , which are investigated for various therapeutic applications.[5]

The pyrrolidine ring is a common scaffold in many biologically active compounds, and the specific substitution pattern of this compound allows for the introduction of a chiral center and a modifiable amino group, which are crucial for optimizing the pharmacological properties of a drug candidate.

Conclusion

This compound is a valuable synthetic intermediate for the pharmaceutical and drug discovery industries. Its well-defined structure and the presence of a protected amine on a chiral scaffold make it an important component in the synthesis of a variety of complex and pharmacologically relevant molecules. While direct biological activity data for this compound is not available, its frequent appearance in the patent literature as a key starting material underscores its importance in the development of new therapeutics. Further research into the synthesis and application of this and similar building blocks will continue to be a critical aspect of medicinal chemistry.

References

Synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl (3-methylpyrrolidin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details a plausible multi-step synthetic pathway, including experimental protocols, and presents relevant data in a structured format.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step process. The overall strategy involves the initial construction of a substituted pyrrolidine ring system, followed by the reduction of a nitro group to the corresponding amine, and culminating in the protection of the amine with a tert-butyloxycarbonyl (Boc) group.

Synthesis_Pathway A 2-Nitropropene C 1-Benzyl-3-methyl-3-nitropyrrolidine A->C [3+2] Cycloaddition B Azomethine Ylide B->C D 1-Benzyl-3-methylpyrrolidin-3-amine C->D Reduction E tert-Butyl (1-benzyl-3-methylpyrrolidin-3-yl)carbamate D->E Boc Protection F This compound E->F Debenzylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3-methyl-3-nitropyrrolidine

This initial step involves a [3+2] dipolar cycloaddition reaction between an azomethine ylide and a nitroalkene to construct the pyrrolidine ring. This method offers a high degree of control over the substitution pattern of the resulting pyrrolidine.

Methodology:

A solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (azomethine ylide precursor) in a suitable aprotic solvent, such as dichloromethane or toluene, is treated with a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid). To this mixture, 2-nitropropene is added dropwise at room temperature. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-benzyl-3-methyl-3-nitropyrrolidine.

Reagent/SolventMolar Equivalent
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine1.0
2-Nitropropene1.1
Trifluoroacetic acid (TFA)0.1
Dichloromethane (DCM)-

Table 1: Reagents for the synthesis of 1-benzyl-3-methyl-3-nitropyrrolidine.

Step 2: Synthesis of 1-Benzyl-3-methylpyrrolidin-3-amine

The nitro group of 1-benzyl-3-methyl-3-nitropyrrolidine is reduced to the corresponding primary amine in this step. A variety of reducing agents can be employed for this transformation.

Methodology:

To a solution of 1-benzyl-3-methyl-3-nitropyrrolidine in a protic solvent such as methanol or ethanol, a reducing agent is added. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or metal-based reductions (e.g., iron powder in the presence of ammonium chloride). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is filtered to remove the catalyst or any solid residues. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated to yield 1-benzyl-3-methylpyrrolidin-3-amine, which can be used in the next step without further purification.

Reagent/CatalystConditions
Palladium on Carbon (10%)H₂ (balloon), Methanol, Room Temperature
Iron Powder/NH₄ClEthanol/Water, Reflux

Table 2: Conditions for the reduction of 1-benzyl-3-methyl-3-nitropyrrolidine.

Step 3: Synthesis of tert-Butyl (1-benzyl-3-methylpyrrolidin-3-yl)carbamate

The final synthetic step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[1][2][3]

Methodology:

1-Benzyl-3-methylpyrrolidin-3-amine is dissolved in a suitable solvent, such as dichloromethane or a mixture of dioxane and water. A base, typically triethylamine or sodium bicarbonate, is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give tert-butyl (1-benzyl-3-methylpyrrolidin-3-yl)carbamate.

Reagent/SolventMolar Equivalent
1-Benzyl-3-methylpyrrolidin-3-amine1.0
Di-tert-butyl dicarbonate (Boc₂O)1.1
Triethylamine (Et₃N)1.2
Dichloromethane (DCM)-

Table 3: Reagents for the Boc protection of 1-benzyl-3-methylpyrrolidin-3-amine.

Step 4: Debenzylation to Yield this compound

The final step is the removal of the N-benzyl protecting group to yield the target compound.

Methodology:

tert-Butyl (1-benzyl-3-methylpyrrolidin-3-yl)carbamate is dissolved in a suitable solvent, typically methanol or ethanol. A palladium on carbon catalyst (10%) is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure. The reaction is monitored by TLC until the starting material is fully consumed. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product, this compound.

Reagent/CatalystConditions
Palladium on Carbon (10%)H₂ (balloon), Methanol, Room Temperature

Table 4: Conditions for the debenzylation reaction.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

Synthesis_Workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Reduction cluster_step3 Step 3: Boc Protection cluster_step4 Step 4: Debenzylation S1_Start Mix Azomethine Ylide Precursor & TFA S1_Add Add 2-Nitropropene S1_Start->S1_Add S1_React Stir at RT S1_Add->S1_React S1_Quench Quench with NaHCO₃ S1_React->S1_Quench S1_Extract Extract with Organic Solvent S1_Quench->S1_Extract S1_Purify Column Chromatography S1_Extract->S1_Purify S1_Product 1-Benzyl-3-methyl-3-nitropyrrolidine S1_Purify->S1_Product S2_Start Dissolve Nitro Compound S1_Product->S2_Start S2_Add Add Reducing Agent/Catalyst S2_Start->S2_Add S2_React Stir under Reducing Conditions S2_Add->S2_React S2_Filter Filter S2_React->S2_Filter S2_Concentrate Concentrate S2_Filter->S2_Concentrate S2_Product 1-Benzyl-3-methylpyrrolidin-3-amine S2_Concentrate->S2_Product S3_Start Dissolve Amine S2_Product->S3_Start S3_Add Add Base & Boc₂O S3_Start->S3_Add S3_React Stir at RT S3_Add->S3_React S3_Workup Aqueous Workup S3_React->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify S3_Product tert-Butyl (1-benzyl-3-methylpyrrolidin-3-yl)carbamate S3_Purify->S3_Product S4_Start Dissolve Benzylated Compound S3_Product->S4_Start S4_Add Add Pd/C Catalyst S4_Start->S4_Add S4_React Hydrogenate S4_Add->S4_React S4_Filter Filter S4_React->S4_Filter S4_Product This compound S4_Filter->S4_Product

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a robust and detailed pathway for the synthesis of this compound. The described methods utilize common and well-established organic transformations, making this synthetic route accessible to researchers with a standard background in synthetic organic chemistry. The final product is a key intermediate for the development of novel therapeutics and other biologically active molecules.

References

An In-depth Technical Guide to tert-Butyl (3-methylpyrrolidin-3-yl)carbamate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is a valuable heterocyclic building block in medicinal chemistry. The pyrrolidine scaffold is a common motif in a vast number of biologically active compounds and approved drugs.[1][2][3] The introduction of a methyl group at the 3-position of the pyrrolidine ring provides a key stereocenter that can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability.[4] The tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality allows for the selective unmasking of the nitrogen nucleophile, making this compound a versatile intermediate for the synthesis of more complex molecules.[5]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthetic protocols, and potential applications in drug discovery based on the biological activities of structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 147459-52-7[][7]
Molecular Formula C₁₀H₂₀N₂O₂[8]
Molecular Weight 200.28 g/mol [8]
Appearance White solid[8]
Storage Temperature 0-8 °C[8]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available materials. The key steps involve the construction of the 3-amino-3-methylpyrrolidine core, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of the Precursor: 3-Amino-3-methylpyrrolidine

A plausible synthetic route to the key intermediate, 3-amino-3-methylpyrrolidine, can be adapted from established methods for the synthesis of substituted pyrrolidines.[9][10][11]

Step 1: Synthesis of N-Benzyl-3-methylpyrrolidin-3-amine

This step involves the construction of the methylated pyrrolidine ring.

  • Materials:

    • Dibenzylamine

    • Methacrolein

    • Trimethylsilyl cyanide

    • Lithium aluminum hydride (LAH)

    • Diethyl ether (anhydrous)

    • Tetrahydrofuran (THF, anhydrous)

    • Hydrochloric acid (aqueous solution)

    • Sodium hydroxide (aqueous solution)

  • Procedure:

    • Strecker Reaction: To a solution of dibenzylamine and methacrolein in diethyl ether, add trimethylsilyl cyanide at 0 °C. Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with an aqueous solution of hydrochloric acid.

    • Extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

    • Basify the aqueous layer with a sodium hydroxide solution and extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the α-aminonitrile.

    • Reduction: To a suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add a solution of the α-aminonitrile in THF dropwise.

    • Stir the reaction mixture at room temperature for 4 hours, then heat to reflux for 2 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

    • Cyclization (Intramolecular Alkylation): The crude diamine can be cyclized under acidic conditions or by activation of one of the amino groups to form the N-benzyl-3-methylpyrrolidin-3-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Boc Protection of 3-Amino-3-methylpyrrolidine

This protocol describes the standard procedure for the protection of the primary amine with a Boc group.[5]

  • Materials:

    • 3-Amino-3-methylpyrrolidine (from the previous step, after debenzylation via catalytic hydrogenation)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-amino-3-methylpyrrolidine in dichloromethane.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

  • Expected Yield: Yields for Boc protection of primary amines are typically high, often exceeding 90%.

Applications in Drug Discovery

The 3-methylpyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce a three-dimensional character into molecules, which can lead to improved binding affinity and selectivity for biological targets.[4] The stereochemistry of the methyl group at the C3 position can be critical for biological activity. For instance, the (R)-3-methylpyrrolidine moiety has been shown to promote pure estrogen receptor α (ERα) antagonist activity, a desirable profile for the treatment of breast cancer.[4]

While specific biological data for this compound is not widely published, its utility as a synthetic intermediate allows for its incorporation into a variety of pharmacologically active classes of compounds.

Potential Therapeutic Areas

Based on the activities of other 3-substituted pyrrolidine derivatives, molecules synthesized from this compound could be explored for the following therapeutic applications:

  • Oncology: The pyrrolidine scaffold is present in numerous anticancer agents.[12][13] Derivatives of 3-aminopyrrolidine have been investigated as inhibitors of kinases such as Abl and PI3K.

  • Neuroscience: 3-Aryl pyrrolidines are potent and selective ligands for serotonin and dopamine receptors, suggesting potential applications in treating neurological and psychiatric disorders.[14][15]

  • Infectious Diseases: The pyrrolidine ring is a common feature in antiviral and antibacterial agents.

  • Inflammatory Diseases: Substituted pyrrolidines have been explored as histamine H3 receptor antagonists, which have potential in treating inflammatory and allergic conditions.[16]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and a hypothetical screening cascade for the development of new therapeutics using this compound.

G cluster_synthesis Synthetic Workflow Start Commercially Available Starting Materials Step1 Synthesis of 3-Amino-3-methylpyrrolidine Precursor Start->Step1 Multi-step synthesis Step2 Boc Protection Step1->Step2 Target tert-Butyl (3-methylpyrrolidin-3-yl)carbamate Step2->Target Deprotection Boc Deprotection Target->Deprotection Derivatization Functionalization/ Coupling Reactions Deprotection->Derivatization Final_Compound Final Bioactive Compound Derivatization->Final_Compound

Synthetic workflow for the preparation of bioactive compounds.

G cluster_screening Drug Discovery Cascade Library Library of 3-Methylpyrrolidine Derivatives HTS High-Throughput Screening (e.g., Kinase Panel) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op In_Vitro In Vitro ADME/Tox Lead_Op->In_Vitro In_Vivo In Vivo Efficacy Models In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

A hypothetical drug discovery cascade for novel therapeutics.

Conclusion

This compound is a strategically important building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. Its value lies in the combination of the pharmacologically relevant 3-methylpyrrolidine core and the versatile Boc-protected amine, which allows for its ready incorporation into diverse molecular scaffolds. While direct biological data on this specific compound is limited, the extensive literature on the biological activities of related substituted pyrrolidines provides a strong rationale for its use in the exploration of new chemical space for drug discovery. The synthetic protocols and conceptual workflows presented in this guide offer a framework for researchers to utilize this valuable intermediate in the development of the next generation of therapeutic agents.

References

In-Depth Technical Guide: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate (CAS No. 147459-52-7) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, and a tert-butyloxycarbonyl (Boc) protecting group on a primary amine. The presence of a gem-dimethyl group at the 3-position of the pyrrolidine ring offers unique conformational constraints and metabolic stability to molecules that incorporate this moiety. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 147459-52-7[1][2][3][4][5][6]
Molecular Formula C₁₀H₂₀N₂O₂[1][2][3][5]
Molecular Weight 200.28 g/mol [1][2][7]
IUPAC Name tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate[1]
Melting Point 32-33 °C[1]
Boiling Point (Predicted) 289.8 ± 29.0 °C at 760 mmHg[1][7]
Density (Predicted) 1.02 ± 0.1 g/cm³[7]
Appearance Solid
Storage Temperature 2-8°C, in a dry, dark place[6]

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor amine, 3-methyl-3-pyrrolidinamine, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Synthesis of 3-methyl-3-pyrrolidinamine (Precursor)

The synthesis of the pyrrolidine ring is a fundamental step. While various methods exist for pyrrolidine synthesis, a common approach involves the cyclization of a suitable precursor.

Experimental Workflow: Synthesis of 3-methyl-3-pyrrolidinamine

start Starting Materials (e.g., 1,4-dihalobutane derivative) intermediate1 Cyclization Reaction (with a suitable amine) start->intermediate1 intermediate2 Formation of Pyrrolidine Ring intermediate1->intermediate2 product 3-methyl-3-pyrrolidinamine intermediate2->product

Caption: General workflow for the synthesis of the 3-methyl-3-pyrrolidinamine precursor.

Boc Protection of 3-methyl-3-pyrrolidinamine

The protection of the primary amine of 3-methyl-3-pyrrolidinamine with a Boc group is a standard procedure in organic synthesis to prevent its reaction in subsequent synthetic steps.[8][9]

Experimental Protocol: N-tert-Butoxycarbonylation

  • Dissolution: Dissolve 3-methyl-3-pyrrolidinamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[10][11]

  • Base Addition: Add a base, such as triethylamine (1.2 equivalents) or sodium bicarbonate, to the solution.[10]

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Relationship: Boc Protection Reaction

Amine 3-methyl-3-pyrrolidinamine Product This compound Amine->Product Nucleophilic attack on Boc₂O Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Product Base Base (e.g., Triethylamine) Base->Product Deprotonates amine

Caption: Key components and their roles in the Boc protection of the precursor amine.

Spectroscopic Data

Applications in Drug Discovery and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The Boc-protected amine allows for the selective modification of other parts of the molecule.

The pyrrolidine scaffold is a key feature in many pharmaceuticals due to its ability to introduce conformational rigidity and improve pharmacokinetic properties. The gem-dimethyl substitution at the 3-position can further enhance metabolic stability by sterically hindering enzymatic degradation.

While specific signaling pathways directly modulated by this compound are not documented, its incorporation into larger molecules can lead to compounds with a wide range of biological activities. For instance, pyrrolidine derivatives are found in drugs targeting the central nervous system, as well as in antiviral and antibacterial agents.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

An In-depth Technical Guide to tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of tert-butyl (3-methylpyrrolidin-3-yl)carbamate, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Nomenclature

The IUPAC name for the compound is This compound . It is a carbamate derivative of 3-methylpyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound can exist as a racemic mixture or as individual enantiomers, (S)- and (R)-isomers, which should be specified when chirality is a critical factor in a synthesis or biological application.

Physicochemical Properties

The following tables summarize the key chemical identifiers and computed properties for this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number147459-52-7[1][2][3]
Molecular FormulaC10H20N2O2[1][2]
Molecular Weight200.28 g/mol [1][2]
InChI KeyXYKYUXYNQDXZTD-UHFFFAOYSA-N[4]
SMILESCC(C)(C)OC(=O)NC1(C)CCNC1

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP30.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass200.152477885 Da
Topological Polar Surface Area41.6 Ų
Heavy Atom Count14
Formal Charge0
Complexity211

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the protection of an amino group with a Boc anhydride. Below is a generalized experimental protocol for the synthesis of a related compound, which can be adapted for the title compound.

Protocol: Synthesis of tert-Butyl carbamate

This procedure describes the synthesis of a general tert-butyl carbamate, a precursor for compounds like this compound.

Materials:

  • tert-Butyl alcohol

  • Benzene

  • Sodium cyanate

  • Trifluoroacetic acid

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of tert-butyl alcohol (0.20 mole) in 125 ml of benzene is placed in a 500-ml three-necked flask equipped with a stirrer, a thermometer, and an addition funnel.[5]

  • Sodium cyanate (0.40 mole) is added to the flask.[5]

  • While stirring the suspension slowly, trifluoroacetic acid (0.42 mole) is added dropwise at a rapid rate.[5] The temperature may rise and should be maintained between 33-35°C with brief cooling if necessary.[5]

  • After the addition is complete, the mixture is stirred overnight at room temperature.[5]

  • 35 ml of water is added, and the mixture is stirred vigorously for a few minutes.[5]

  • The benzene layer is decanted, and the aqueous slurry is rinsed with two 125-ml portions of benzene.[5]

  • The combined organic extracts are washed with 100 ml of 5% aqueous sodium hydroxide and then with 100 ml of water.[5]

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.[5]

  • The solvent is removed by distillation under reduced pressure to yield the tert-butyl carbamate product.[5]

Applications in Drug Development

Carbamates, and specifically Boc-protected amines, are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[6] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. This compound serves as a valuable building block for introducing a 3-methyl-3-aminopyrrolidine moiety into a target molecule. This can be particularly useful for:

  • Modulating Physicochemical Properties: The methyl group can influence the lipophilicity and metabolic stability of the final compound.

  • Exploring Structure-Activity Relationships (SAR): The gem-dimethyl group at the 3-position can provide steric bulk and influence the binding of the molecule to its biological target.

  • Constraining Molecular Conformation: The pyrrolidine ring provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

Visualization of a Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a Boc-protected aminopyrrolidine derivative.

Synthesis_Workflow Start Pyrrolidine Derivative Intermediate1 Introduction of Amino Group Start->Intermediate1 Amination Intermediate2 Boc Protection Intermediate1->Intermediate2 Boc Anhydride Product tert-Butyl (aminopyrrolidinyl)carbamate Intermediate2->Product Workup & Purification

Caption: Generalized workflow for the synthesis of Boc-protected aminopyrrolidines.

References

Spectroscopic and Synthetic Profile of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth guide to the spectroscopic and synthetic data for the compound tert-Butyl (3-methylpyrrolidin-3-yl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein has been compiled from publicly available research data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.87 – 3.78m1HPyrrolidine CH
3.73 – 3.63m2HPyrrolidine CH₂
3.40 – 3.26m2HPyrrolidine CH₂
1.99 – 1.73m4HPyrrolidine CH₂ and CH
1.67 – 1.48m3HPyrrolidine CH and CH₃
1.46s9Htert-Butyl CH₃
1.45 – 1.32m1HPyrrolidine CH
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
155.0C=O (Carbamate)
79.3Quaternary C (tert-Butyl)
62.8Pyrrolidine C
56.9Pyrrolidine C
46.4Pyrrolidine C
31.0Pyrrolidine C
30.6Pyrrolidine C
29.3Pyrrolidine C
28.7tert-Butyl CH₃
23.6Pyrrolidine CH₃
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (νmax) cm⁻¹Assignment
3428N-H Stretch
2971, 2872C-H Stretch
1780, 1692, 1672C=O Stretch (Carbamate)
1478, 1457C-H Bend
1397, 1366C-H Bend (tert-Butyl)
1251C-N Stretch
1169C-O Stretch

Experimental Protocols

The following protocols are based on established laboratory procedures and information from relevant research articles.

Synthesis of this compound

This procedure follows a general method for decarboxylative alkylation of cyclic amino acids via photoredox catalysis.

Materials:

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

  • NiCl₂·glyme

  • 4,4'-dimethoxy-2,2'-bipyridyl

  • N-Boc-3-methyl-pyrrolidine-3-carboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel

Procedure:

  • To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.02 equiv), NiCl₂·glyme (0.1 equiv), and 4,4'-dimethoxy-2,2'-bipyridyl (0.1 equiv).

  • Add N-Boc-3-methyl-pyrrolidine-3-carboxylic acid (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • The vial is evacuated and backfilled with argon three times.

  • Acetonitrile (to achieve a 0.1 M solution) and water (20 equiv) are added via syringe.

  • The reaction mixture is stirred and irradiated with two 34 W blue LEDs, with a fan for cooling, for 48 hours.

  • Upon completion, the reaction mixture is diluted with EtOAc, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel using a solvent system of 17% to 25% EtOAc in hexanes to afford this compound as a yellow oil.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • For ¹H NMR, reference the spectra to the residual protio CDCl₃ signal at 7.26 ppm.

  • For ¹³C NMR, reference the spectra to the CDCl₃ signal at 77.16 ppm.

  • Process the spectra using appropriate software to assign chemical shifts and coupling constants.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat product as a thin film on a PerkinElmer Spectrum 100 FTIR spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify and report the characteristic absorption peaks in wavenumbers (cm⁻¹).

Workflow Visualization

The following diagram illustrates the overall workflow from the synthesis of this compound to its spectroscopic characterization.

Synthesis_to_Characterization_Workflow Synthesis Synthesis via Photoredox Catalysis Workup Workup and Purification Synthesis->Workup Reaction Mixture PurifiedProduct This compound Workup->PurifiedProduct Isolated Product NMR ¹H and ¹³C NMR Spectroscopy PurifiedProduct->NMR Sample Prep IR Infrared Spectroscopy PurifiedProduct->IR Sample Prep DataAnalysis Spectroscopic Data Analysis NMR->DataAnalysis IR->DataAnalysis

Caption: Workflow for the synthesis and characterization of the target compound.

The Dual Mechanisms of Action of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is a versatile heterocyclic building block pivotal in the synthesis of a diverse range of pharmacologically active compounds. While the molecule itself does not exhibit a direct mechanism of action, its core structure is integral to the therapeutic efficacy of its derivatives. This technical guide provides an in-depth analysis of the two primary mechanisms of action elicited by compounds synthesized from this precursor: cholinesterase inhibition and selective estrogen receptor degradation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying signaling pathways, experimental data, and relevant protocols.

Cholinesterase Inhibition: A Therapeutic Approach for Neurological Disorders

Derivatives of this compound have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease and other neurological conditions. The carbamate moiety in these derivatives acts as a reversible inhibitor of the serine hydrolase activity of cholinesterases.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary mechanism involves the carbamoylation of the serine residue in the active site of acetylcholinesterase. This process renders the enzyme temporarily inactive, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

Cholinesterase_Inhibition cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Derivative Pyrrolidine Carbamate Derivative Derivative->AChE Inhibition Signal Signal Transduction Postsynaptic_Receptor->Signal

Mechanism of Acetylcholinesterase Inhibition.
Quantitative Data: Inhibitory Potency

Compound ClassTarget EnzymeIC50 (nM)Ki (nM)
Tacrine-Carbamate HybridsAChE22.15-
BuChE16.96-
Arylaminopropanone DerivativesAChE6,570-
Thymol/Carvacrol CarbamatesAChE2,220-
BuChE20-

Note: The data presented are for structurally related compounds and not direct derivatives of this compound.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (pyrrolidine carbamate derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add 25 µL of each test compound concentration.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • The rate of the reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) start->prepare_reagents plate_setup Add Inhibitor and Enzyme to 96-well Plate prepare_reagents->plate_setup incubation Incubate for 15 min at 25°C plate_setup->incubation add_dtnb Add DTNB Solution incubation->add_dtnb add_atci Initiate Reaction with ATCI add_dtnb->add_atci measure_absorbance Measure Absorbance at 412 nm add_atci->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for the Ellman's Assay.

Selective Estrogen Receptor Degradation (SERD): A Targeted Approach in Oncology

A significant application of the this compound scaffold is in the development of Selective Estrogen Receptor Degraders (SERDs). These compounds are a class of endocrine therapies used in the treatment of estrogen receptor-positive (ER+) breast cancer. SERDs bind to the estrogen receptor and induce its degradation, thereby abrogating estrogen-mediated signaling pathways that drive tumor growth.

Mechanism of Action: Ubiquitin-Proteasome Mediated Degradation of ERα

SERDs containing the 3-methylpyrrolidine moiety bind to the ligand-binding domain of the estrogen receptor alpha (ERα). This binding induces a conformational change in the receptor, marking it for ubiquitination by E3 ubiquitin ligases. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.

SERD_Mechanism SERD SERD with 3-Methylpyrrolidine ER Estrogen Receptor α (ERα) SERD->ER Binding SERD_ER_Complex SERD-ERα Complex ER->SERD_ER_Complex Ubiquitinated_ER Polyubiquitinated ERα SERD_ER_Complex->Ubiquitinated_ER E3_Ligase E3 Ubiquitin Ligase E3_Ligase->SERD_ER_Complex Recruitment Ubiquitin Ubiquitin Ubiquitin->SERD_ER_Complex Ubiquitination Proteasome 26S Proteasome Ubiquitinated_ER->Proteasome Recognition Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation

Mechanism of Selective Estrogen Receptor Degradation.
Quantitative Data: ERα Degradation and Antiproliferative Activity

The efficacy of SERDs is assessed by their ability to degrade ERα (quantified by DC50, the concentration for 50% degradation) and inhibit the proliferation of ER+ cancer cells (IC50). The table below summarizes data for GDC-0927, a SERD whose synthesis involves a 3-methylpyrrolidine moiety.

CompoundCell LineERα Degradation DC50 (nM)Antiproliferative IC50 (nM)
GDC-0927MCF-70.10.3
GDC-0927T47D0.20.4
Experimental Protocol: Western Blot for ERα Degradation

This protocol details the steps to quantify the degradation of ERα in breast cancer cells following treatment with a SERD.

Materials:

  • MCF-7 or T47D breast cancer cells

  • Cell culture medium and supplements

  • Test compound (SERD)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against ERα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate MCF-7 or T47D cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the SERD for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for ERα and a loading control (e.g., β-actin or GAPDH).

    • Normalize the ERα band intensity to the loading control.

    • Calculate the percentage of ERα degradation for each treatment condition relative to the vehicle control.

    • Determine the DC50 value from the dose-response curve.

Western_Blot_Workflow start Start cell_treatment Treat Cells with SERD start->cell_treatment cell_lysis Cell Lysis and Protein Extraction cell_treatment->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page protein_transfer Transfer to PVDF Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation (anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and DC50 Calculation detection->analysis end End analysis->end

Workflow for Western Blot Analysis of ERα Degradation.

The this compound scaffold serves as a critical starting point for the development of potent therapeutic agents with distinct mechanisms of action. Its incorporation into drug candidates has led to the successful design of cholinesterase inhibitors for neurological disorders and selective estrogen receptor degraders for the treatment of hormone-dependent cancers. The in-depth understanding of these mechanisms, coupled with robust experimental validation, is essential for the continued advancement of novel therapeutics derived from this versatile chemical entity.

Methodological & Application

Application Notes and Protocols for tert-Butyl (3-methylpyrrolidin-3-yl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is a valuable bifunctional building block in organic synthesis. Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, and a Boc-protected primary amine. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the secondary amine of the pyrrolidine ring, such as N-alkylation or N-arylation. Subsequent removal of the Boc group under acidic conditions then unmasks the primary amine for further functionalization. This strategic protection makes the molecule an ideal starting material for the synthesis of complex molecules, particularly in the development of pharmaceutical agents like dipeptidyl peptidase-IV (DPP-IV) inhibitors and Janus kinase (JAK) inhibitors.

Application in the Synthesis of Bioactive Molecules

The 3-methyl-3-aminopyrrolidine moiety is a key structural feature in a number of therapeutic agents. The controlled, stepwise functionalization of this compound enables the efficient construction of these complex structures. For instance, derivatives of this compound are utilized in the synthesis of DPP-IV inhibitors for the treatment of type 2 diabetes, and in the synthesis of Tofacitinib, a JAK inhibitor for the treatment of rheumatoid arthritis.[1][2]

Experimental Protocols

N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the pyrrolidine nitrogen.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-alkylated product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for N-Alkylation (Representative):

ParameterValue
Starting MaterialThis compound
Alkylating AgentBenzyl Bromide
BaseK₂CO₃
SolventAcetonitrile
Temperature40 °C
Reaction Time12 h
Yield85-95% (typical)
Boc Deprotection of N-Alkyl-tert-butyl (3-methylpyrrolidin-3-yl)carbamate

This protocol describes the removal of the Boc protecting group to liberate the primary amine.[3]

Reaction Scheme:

Materials:

  • N-Alkyl-tert-butyl (3-methylpyrrolidin-3-yl)carbamate

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-alkylated pyrrolidine derivative (1.0 eq) in a minimal amount of dichloromethane (if necessary).

  • Add an excess of 4 M HCl in 1,4-dioxane or a solution of TFA in DCM (e.g., 25% v/v).

  • Stir the solution at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected amine salt.

Quantitative Data for Boc Deprotection (Representative):

ParameterValue
Starting MaterialN-Benzyl-tert-butyl (3-methylpyrrolidin-3-yl)carbamate
Deprotecting Agent4 M HCl in 1,4-Dioxane
Solvent1,4-Dioxane
TemperatureRoom Temperature
Reaction Time2 h
Yield>95% (typical)

Visualizations

deprotection_mechanism cluster_0 Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Carbonyl Protonated Carbonyl Boc_Amine->Protonated_Carbonyl + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid Loss of tert-butyl cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Tert_Butyl_Cation tert-Butyl Cation Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene - H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

synthetic_workflow cluster_1 Synthetic Pathway to a DPP-IV Inhibitor Intermediate Start This compound N_Alkylation N-Alkylation (e.g., with a heterocyclic halide) Start->N_Alkylation Boc_Deprotection Boc Deprotection (Acidic Conditions) N_Alkylation->Boc_Deprotection Amide_Coupling Amide Coupling (with a suitable carboxylic acid) Boc_Deprotection->Amide_Coupling Intermediate DPP-IV Inhibitor Intermediate Amide_Coupling->Intermediate

Caption: Representative workflow for the synthesis of a DPP-IV inhibitor intermediate.

References

Application Notes and Protocols for tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a key building block in the synthesis of targeted therapeutic agents, particularly Janus kinase (JAK) inhibitors.

Compound Overview

This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a protected amine functional group (tert-butoxycarbonyl, Boc), and a methyl group at the 3-position. The Boc protecting group allows for the selective modification of the pyrrolidine nitrogen, making this compound a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂
Molar Mass 200.28 g/mol
CAS Number 147459-52-7
Appearance Solid
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C.

Applications in Drug Discovery

The 3-amino-3-methylpyrrolidine scaffold is a key structural motif in a variety of biologically active compounds. Its primary application lies in the development of Janus kinase (JAK) inhibitors.

Janus Kinase (JAK) Inhibition:

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with numerous inflammatory and autoimmune diseases.[1][2][3] This pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[1][4] JAK inhibitors are a class of drugs that modulate this pathway and have shown efficacy in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3][5][6]

Molecules incorporating the 3-amino-3-methylpyrrolidine moiety are being investigated as components of novel JAK inhibitors due to their potential to interact with the kinase domain of JAKs.

Experimental Protocols

The following protocols outline the safe handling of this compound and a representative synthetic procedure for its use in the preparation of a key intermediate for JAK inhibitor synthesis.

Safety and Handling

Hazard Identification:

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling.

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Protocol 1: N-Cyanoacetylation of this compound

This protocol describes a method for the acylation of the pyrrolidine nitrogen with a cyanoacetyl group, a common step in the synthesis of certain JAK inhibitors.

Materials:

  • This compound

  • Cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Dry Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in dry dichloromethane.

  • Addition of Reagents: While stirring the solution and cooling with an ice bath, add cyanoacetic acid followed by dicyclohexylcarbodiimide (DCC) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-cyanoacetylated product.

Data Table:

Reactant/ProductMolecular Weight ( g/mol )Molar Equivalents
This compound200.281.0
Cyanoacetic acid85.061.1
Dicyclohexylcarbodiimide (DCC)206.331.1
N-Cyanoacetylated product267.32-
Protocol 2: Boc-Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine, which can then undergo further reactions.

Materials:

  • Boc-protected N-cyanoacetylated pyrrolidine derivative (from Protocol 1)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the Boc-protected pyrrolidine derivative in dichloromethane.

  • Deprotection: Add an excess of the acidic deprotection reagent (e.g., TFA or HCl solution) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor by TLC until the starting material is no longer present.

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected product.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation JAK_inhibitor JAK Inhibitor (e.g., Tofacitinib analogue) JAK_inhibitor->JAK Inhibition Gene_expression Gene Expression (Inflammation, Proliferation) DNA->Gene_expression 6. Transcription Experimental_Workflow start Start: This compound protocol1 Protocol 1: N-Cyanoacetylation start->protocol1 intermediate1 Intermediate: Boc-protected N-cyanoacetylated pyrrolidine protocol1->intermediate1 protocol2 Protocol 2: Boc-Deprotection intermediate1->protocol2 intermediate2 Intermediate: Deprotected N-cyanoacetylated pyrrolidine protocol2->intermediate2 final_synthesis Further Synthetic Steps (e.g., Coupling to heterocyclic core) intermediate2->final_synthesis final_product Final Product: JAK Inhibitor Analogue final_synthesis->final_product end End final_product->end

References

Application Notes & Protocols: Leveraging tert-Butyl (3-methylpyrrolidin-3-yl)carbamate for the Synthesis of Potent IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its essential role in orchestrating innate immune and inflammatory responses has positioned it as a high-value therapeutic target for a spectrum of autoimmune diseases, inflammatory disorders, and certain cancers.[3] The development of small molecule inhibitors that can effectively and selectively modulate IRAK4 activity is a key focus in modern drug discovery.[4] This document provides a detailed guide on the strategic use of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate , a key heterocyclic building block, in the synthesis of IRAK4 inhibitors. We will explore the rationale behind its selection, provide detailed protocols for its incorporation into a lead compound, and outline methods for the characterization and functional evaluation of the final inhibitor.

The Central Role of IRAK4 in Immunity and Disease

IRAK4 functions as the apical kinase in the Myddosome signaling complex.[5] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4.[2][5] This proximity-induced dimerization and autophosphorylation of IRAK4 activates its kinase function, initiating a downstream phosphorylation cascade involving IRAK1 and TRAF6. This ultimately leads to the activation of key transcription factors like NF-κB, culminating in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] Given that dysregulation of this pathway is a hallmark of numerous inflammatory diseases, inhibiting IRAK4 kinase activity presents a compelling therapeutic strategy to attenuate pathological inflammation at its source.[2][3]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding Myddosome Myddosome Complex (MyD88, IRAK4, IRAK1/2) MyD88->Myddosome Recruitment IRAK4 IRAK4 IRAK4->Myddosome IRAK1 IRAK1 Myddosome->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation IKK IKK Complex TRAF6->IKK Activation NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory Translocation Inhibitor Synthesized IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and point of inhibition.

This compound: A Privileged Scaffold

The choice of this compound as a synthetic precursor is deliberate and strategic. This building block offers two key features essential for the construction of potent kinase inhibitors.

  • The 3-Methylpyrrolidin-3-amine Moiety: The saturated heterocyclic pyrrolidine ring provides a three-dimensional structural element that can effectively probe the contours of the IRAK4 ATP-binding site. Such scaffolds are often crucial for achieving high binding affinity and selectivity. The tertiary amine resulting from the gem-dimethyl substitution can form critical hydrogen bonds or other non-covalent interactions with key residues in the kinase hinge region, such as Met265, which is a common anchoring point for IRAK4 inhibitors.[6]

  • The Boc Protecting Group: The amine functionality is masked with a tert-butyloxycarbonyl (Boc) group. The Boc group is an ideal protecting group in this context due to its stability under a wide range of reaction conditions (e.g., nucleophilic attack, basic hydrolysis, catalytic hydrogenation) while being readily and cleanly removable under mild acidic conditions.[7][8] This orthogonality allows for the selective unmasking of the amine at the desired stage of the synthesis, enabling its precise coupling to the core structure of the inhibitor.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved using a strong acid like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[9][10]

Caption: General mechanism for acid-catalyzed Boc deprotection.

Application Protocol: Synthesis of a Representative IRAK4 Inhibitor

This section details a two-step synthetic protocol to couple the deprotected building block with a 2,4-dichloropyrimidine core, a common scaffold in kinase inhibitors.

Synthesis_Workflow Start tert-Butyl (3-methylpyrrolidin-3-yl)carbamate Step1 Step 1: Boc Deprotection (TFA, DCM) Start->Step1 Intermediate 3-Methylpyrrolidin-3-amine (Free Amine) Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution (DIPEA, n-BuOH) Intermediate->Step2 Reagent2 2,4-Dichloropyrimidine Reagent2->Step2 FinalProduct Final IRAK4 Inhibitor Precursor Step2->FinalProduct Purification Purification (Column Chromatography) FinalProduct->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor_Dilution Prepare serial dilutions of synthesized inhibitor Plate Add inhibitor dilutions and reagent mix to 384-well plate Inhibitor_Dilution->Plate Reagent_Mix Prepare Kinase/Substrate/ATP Mix (IRAK4, Peptide Substrate, ATP) Reagent_Mix->Plate Incubation Incubate at RT (e.g., 60 min) Plate->Incubation Detection_Reagent Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubation->Detection_Reagent Detection_Incubation Incubate at RT (40 min) Detection_Reagent->Detection_Incubation Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Detection_Incubation->Kinase_Detection Final_Incubation Incubate at RT (30-60 min) Kinase_Detection->Final_Incubation Read Read Luminescence Final_Incubation->Read

References

Application Notes and Protocols for the Synthesis of Orexin Receptor Antagonists Utilizing a Chiral Boc-Protected Amine Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the synthesis of a dual orexin receptor antagonist, exemplified by Suvorexant. While the synthesis does not commence with tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, it utilizes the structurally analogous and commercially significant chiral building block, (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. This guide is intended to illustrate the crucial role of such Boc-protected chiral amines in constructing complex pharmaceutical architectures. Detailed experimental procedures, quantitative data, and visual diagrams of the synthetic workflow and the orexin receptor signaling pathway are presented to aid researchers in the field of medicinal chemistry and drug development.

Introduction to Orexin Receptor Antagonists

The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, is a key regulator of sleep-wake cycles, appetite, and other physiological processes.[1][2] Antagonism of these receptors has emerged as a promising therapeutic strategy for the treatment of insomnia. Suvorexant is a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[3] The synthesis of such molecules often relies on the use of chiral building blocks to establish the required stereochemistry for potent biological activity.

Orexin Receptor Signaling Pathway

Orexin receptors are coupled to multiple G-protein families, including Gq, Gi/o, and Gs, leading to diverse downstream signaling cascades.[1][2][4] Upon activation by orexin peptides, these receptors can modulate intracellular calcium levels, cyclic AMP (cAMP) production, and the activity of various kinases and ion channels.[1][2][4]

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors & Second Messengers Orexin A/B Orexin A/B OX1R OX1R Orexin A/B->OX1R binds OX2R OX2R Orexin A/B->OX2R binds Gq Gq OX1R->Gq activates Gs Gs OX1R->Gs activates OX2R->Gq activates Gio Gi/o OX2R->Gio activates OX2R->Gs activates PLC PLC Gq->PLC activates AC_inhibit Adenylyl Cyclase (inhibited) Gio->AC_inhibit inhibits AC_activate Adenylyl Cyclase (activated) Gs->AC_activate activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 releases from ER PKC PKC DAG->PKC activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Caption: Orexin Receptor Signaling Pathway.

Synthesis of Suvorexant: An Exemplary Application

The synthesis of Suvorexant provides a practical example of how a chiral Boc-protected amine serves as a cornerstone for constructing a complex drug molecule. The following sections detail a representative synthetic route starting from (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.[3][5]

Synthetic Workflow Diagram

Suvorexant_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_intermediates Intermediates & Final Product start1 (R)-3-((tert-butoxycarbonyl) amino)butanoic acid step1 Amide Coupling (EDC, HOBt) start1->step1 start2 Methyl 2-(benzylamino)acetate start2->step1 int1 Intermediate 3 step1->int1 step2 Boc Deprotection (HCl/EtOAc) step3 Intramolecular Cyclization (CH3ONa) step2->step3 int2 (R)-4-benzyl-7-methyl- 1,4-diazepane-2,5-dione (4) step3->int2 step4 Lactam Reduction (LiAlH4) int3 Chiral Diazepane (6) step4->int3 step5 Amide Coupling int4 Intermediate 7 step5->int4 step6 Hydrogenolysis int5 Intermediate 9 step6->int5 step7 Final Coupling product Suvorexant step7->product int1->step2 int2->step4 int3->step5 int4->step6 int5->step7

Caption: Synthetic Workflow for Suvorexant.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of Suvorexant.[3]

Step No.ReactionStarting MaterialProductYield (%)
1Amide Coupling(R)-3-((tert-butoxycarbonyl)amino)butanoic acid(R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate91
2 & 3Boc Deprotection & Cyclization(R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione94
4Lactam Reduction(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione(R)-1-benzyl-5-methyl-1,4-diazepane88
5Amide Coupling(R)-1-benzyl-5-methyl-1,4-diazepane(R)-benzyl 4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-7-methyl-1,4-diazepane-1-carboxylate93
6Hydrogenolysis(R)-benzyl 4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-7-methyl-1,4-diazepane-1-carboxylate(R)-1-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-5-methyl-1,4-diazepane89
7Final Coupling(R)-1-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-5-methyl-1,4-diazepaneSuvorexantNot specified in detail, but part of an overall 31% yield

Experimental Protocols

Synthesis of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate (Intermediate 3)[3]
  • Reagents: (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (50.75 g, 0.25 mol), methyl 2-(benzylamino)acetate (50.14 g, 0.28 mol), 1-hydroxy-1H-benzotriazole (HOBt) (41.88 g, 0.31 mol), triethylamine (37.95 g, 0.38 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC hydrochloride) (57.51 g, 0.30 mol), N,N-dimethylformamide (DMF) (320 mL), ethyl acetate (EtOAc), 10% aqueous citric acid, 5% aqueous Na2CO3, brine.

  • Procedure:

    • To a solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, methyl 2-(benzylamino)acetate, HOBt, and triethylamine in DMF, add EDC hydrochloride.

    • Stir the reaction mixture for 5 hours at room temperature.

    • Partition the reaction mixture between EtOAc and 10% aqueous citric acid.

    • Separate the layers and wash the organic layer with 5% aqueous Na2CO3 and then with brine.

    • Dry the organic layer over MgSO4 and concentrate by rotary evaporation.

    • Recrystallize the residue from a mixture of petroleum ether and EtOAc (2:1) to yield the product as a white solid.

  • Yield: 83.01 g (91%).[3]

Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (Intermediate 4)[3]
  • Reagents: (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate (15.93 g, 43.74 mmol), 4 M HCl in EtOAc (150 mL), sodium methoxide (CH3ONa).

  • Procedure:

    • Dissolve the starting material in EtOAc and add 4 M HCl in EtOAc.

    • Stir the reaction for 4 hours.

    • Remove the solvents by rotary evaporation to yield the deprotected intermediate.

    • Subject the crude intermediate to intramolecular cyclization with sodium methoxide at room temperature.

  • Yield: 94% (optimized).[3]

Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane (Chiral Diazepane 6)[3]
  • Reagents: (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.40 g, 6.0 mmol), lithium aluminum hydride (LiAlH4) (1.36 g, 36.0 mmol), anhydrous tetrahydrofuran (THF) (60 mL).

  • Procedure:

    • Treat a solution of the lactam in anhydrous THF at 0 °C with LiAlH4 in batches.

    • Slowly warm the reaction to room temperature and stir for another 4 hours.

    • Work up the reaction to isolate the product.

  • Yield: Good yield (88%) and high enantiopurity (>99% ee).[3]

Synthesis of Suvorexant (Final Product)

The synthesis proceeds through further coupling of the chiral diazepane with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, followed by deprotection and final coupling with 2,5-dichloro-1,3-benzoxazole.[3]

Conclusion

This application note demonstrates a viable and efficient synthetic route for the orexin receptor antagonist Suvorexant, highlighting the application of a chiral Boc-protected amino acid derivative. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of complex, chiral pharmaceutical agents. Although the specific starting material this compound was not directly featured in this exemplified synthesis, the principles of its application as a chiral building block are well-represented by the use of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. The methodologies described can be adapted for the incorporation of other chiral amines in the synthesis of novel bioactive molecules.

References

Application Notes and Protocols for the Derivatization of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of tert-butyl (3-methylpyrrolidin-3-yl)carbamate, a valuable building block in medicinal chemistry. The following sections describe common derivatization strategies including N-alkylation, N-acylation, reductive amination, and the formation of urea and sulfonamide derivatives. The protocols are intended to serve as a guide for the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected primary amine and a secondary amine within a pyrrolidine ring. This structure allows for selective derivatization at the secondary amine, making it a versatile scaffold for introducing a wide range of functional groups. Subsequent removal of the Boc protecting group can then reveal the primary amine for further modification, enabling the synthesis of complex molecules with potential therapeutic applications.

Derivatization Reactions

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in various chemical transformations. The following sections outline protocols for key derivatization reactions.

N-Alkylation

N-alkylation introduces alkyl or arylalkyl groups to the pyrrolidine nitrogen. A common method for this transformation is the reaction with alkyl halides in the presence of a base. A more advanced and selective method is the Hydrogen Atom Transfer (HAT) alkylation.

Protocol 1: N-Alkylation with Alkyl Halides

A general procedure involves the reaction of this compound with an alkyl halide in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq.) or diisopropylethylamine (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: N-Alkylation with Alkyl Halides - Representative Data

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile601285
Ethyl iodideDIPEADMF501678
2-BromopropaneK₂CO₃Acetonitrile702465

Protocol 2: HAT-Alkylation

This photoredox-catalyzed method allows for the alkylation of the C-H bond alpha to the nitrogen atom, offering a distinct regioselectivity. The following is an adapted general procedure for the HAT-alkylation of a related N-Boc pyrrolidine derivative.[1]

Experimental Protocol:

  • To an oven-dried 8-mL vial equipped with a stir bar, add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 eq.), a Ni(II) salt (e.g., Ni(BF₄)₂·6H₂O, 0.02 eq.), and a bipyridyl ligand (e.g., 4,4'-dimethoxy-2,2'-bipyridine, 0.02 eq.).

  • Add acetonitrile and stir the solution under a nitrogen atmosphere for 15 minutes.

  • Add quinuclidine (0.05 eq.), an inorganic base (e.g., K₂CO₃, 1.5 eq.), this compound (2.0 eq.), and the alkyl halide (1.0 eq.), followed by water.

  • Sparge the reaction with nitrogen for 15 minutes at 0 °C.

  • Place the vial approximately 5 cm from a 34W blue LED light source and stir for 24 hours.

  • After 24 hours, quench the reaction by exposing it to air.

  • Dilute the organic layer with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Separate the organic layer, dry with MgSO₄, and concentrate to give the crude product.

  • Purify the product by column chromatography.

Table 2: HAT-Alkylation - Representative Data

Alkyl HalideNi(II) salt / LigandBaseYield (%)
(3-bromopropoxy)(tert-butyl)dimethylsilaneNi(BF₄)₂·6H₂O / 4,4'-dimethoxy-2,2'-bipyridineK₂CO₃68
2-(2-bromoethyl)-1,3-dioxolaneNi(BF₄)₂·6H₂O / 4,4'-dimethoxy-2,2'-bipyridineK₂CO₃56
Diethyl (3-bromopropyl)phosphonateNiCl₂·glyme / 4,4'-di-tert-butyl-2,2'-bipyridineCs₂CO₃56

Diagram 1: N-Alkylation Workflow

N_Alkylation_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product Start This compound Reaction Reaction in Solvent (e.g., ACN) Start->Reaction AlkylHalide Alkyl Halide AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Quench 2. Extract Purification Column Chromatography Workup->Purification Product N-Alkyl Derivative Purification->Product

Caption: Workflow for the N-alkylation of this compound.

N-Acylation

N-acylation introduces an acyl group to the pyrrolidine nitrogen, typically by reaction with an acid chloride or anhydride.

Protocol 3: N-Acylation with Acid Chlorides

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 3: N-Acylation with Acid Chlorides - Representative Data

Acid ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl chlorideEt₃NDCM0 to RT292
Benzoyl chlorideDIPEATHF0 to RT388
Cyclopropanecarbonyl chlorideEt₃NDCM0 to RT2.585

Diagram 2: N-Acylation Signaling Pathway

N_Acylation_Pathway Pyrrolidine This compound Intermediate Acylaminium Intermediate Pyrrolidine->Intermediate Nucleophilic attack AcidChloride R-COCl AcidChloride->Intermediate Base Base (e.g., Et3N) Base->Intermediate Deprotonation Product N-Acyl Derivative Intermediate->Product Byproduct [Base-H]+Cl- Intermediate->Byproduct

Caption: Reaction pathway for the N-acylation of the target carbamate.

Reductive Amination

Reductive amination allows for the formation of a new carbon-nitrogen bond by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Protocol 4: Reductive Amination

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as methanol or 1,2-dichloroethane (DCE), add a reducing agent. Sodium triacetoxyborohydride (STAB) (1.5 eq.) is a commonly used reagent for this purpose.

  • If the amine is provided as a salt, a base such as triethylamine (1.1 eq.) should be added.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Table 4: Reductive Amination - Representative Data

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
Formaldehyde (37% in H₂O)NaBH(OAc)₃DCE489
AcetoneNaBH(OAc)₃MeOH1275
BenzaldehydeNaBH(OAc)₃DCE682
Urea Formation

Urea derivatives can be synthesized by reacting the secondary amine with an isocyanate.

Protocol 5: Urea Synthesis

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a dry aprotic solvent such as THF or DCM.

  • Add the isocyanate (1.05 eq.) to the solution at room temperature.

  • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS. The reaction is often complete within a few hours.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purify the product by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by column chromatography.

Table 5: Urea Formation - Representative Data

IsocyanateSolventTime (h)Yield (%)
Phenyl isocyanateTHF295
n-Butyl isocyanateDCM391
Cyclohexyl isocyanateTHF488
Sulfonamide Formation

Sulfonamides are readily prepared by the reaction of the secondary amine with a sulfonyl chloride in the presence of a base.

Protocol 6: Sulfonamide Synthesis

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and a base such as pyridine or triethylamine (1.5 eq.) in dry DCM, cooled to 0 °C, add the sulfonyl chloride (1.1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product or purify by column chromatography to afford the desired sulfonamide.

Table 6: Sulfonamide Formation - Representative Data

| Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | | --- | --- | --- | --- | | Benzenesulfonyl chloride | Pyridine | DCM | 4 | 90 | | p-Toluenesulfonyl chloride | Et₃N | DCM | 3 | 93 | | Methanesulfonyl chloride | Et₃N | DCM | 2 | 87 |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the primary amine, which can then be used in subsequent synthetic steps.

Protocol 7: Boc Deprotection

Experimental Protocol:

  • Dissolve the Boc-protected derivative in a suitable solvent such as DCM, dioxane, or methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or can be neutralized by treatment with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the derivatization of this compound. These reactions enable the synthesis of a wide array of analogues, which are valuable for structure-activity relationship (SAR) studies in drug discovery programs. The versatility of this building block, combined with the robustness of the described chemical transformations, makes it an important tool for medicinal chemists.

References

Application Notes and Protocols: Synthesis and Utility of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a key intermediate in pharmaceutical research and development. The protocols outlined below are based on established methods for the Boc protection of amines.

Introduction

This compound is a valuable building block in medicinal chemistry. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs. The presence of a Boc-protected amine at the 3-position, along with a methyl group, provides a versatile handle for the synthesis of more complex molecules and allows for the exploration of structure-activity relationships in drug discovery programs. The Boc (tert-butoxycarbonyl) protecting group is widely used due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

While specific applications for this compound are not extensively documented in publicly available literature, its structural analog, (R)-3-(Boc-amino)pyrrolidine, is a crucial intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[1] It is also utilized in peptide synthesis to create peptidomimetics with enhanced metabolic stability and cell permeability.[2] Therefore, it can be inferred that this compound serves a similar and significant role as a versatile scaffold in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the primary amine of 3-methyl-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Scheme:

G cluster_product Product r1 3-Methyl-3-aminopyrrolidine p1 tert-Butyl (3-methylpyrrolidin-3-yl)carbamate r1->p1 r2 Di-tert-butyl dicarbonate (Boc Anhydride) r2->p1 reagent Triethylamine (Base) solvent Tetrahydrofuran (Solvent)

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a reliable procedure for the Boc protection of a similar pyrrolidine derivative.[1]

Materials:

MaterialMolar Mass ( g/mol )
3-Methyl-3-aminopyrrolidine100.16
Di-tert-butyl dicarbonate (Boc anhydride)218.25
Triethylamine101.19
Tetrahydrofuran (THF), anhydrous72.11
Ethyl acetate88.11
1M Sodium Hydroxide (NaOH)40.00
Magnesium Sulfate (MgSO₄), anhydrous120.37

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • To this solution, add triethylamine (1.2 equivalents) followed by 3-methyl-3-aminopyrrolidine (1.0 equivalent).

  • Reaction:

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer with 1M sodium hydroxide (NaOH) solution, followed by three washes with water.

    • Collect the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data Summary:

Reactant/ReagentMoles (equivalent)Example Mass/Volume
3-Methyl-3-aminopyrrolidine1.0(e.g., 1.0 g, 9.98 mmol)
Di-tert-butyl dicarbonate1.1(e.g., 2.39 g, 10.98 mmol)
Triethylamine1.2(e.g., 1.67 mL, 11.98 mmol)
Tetrahydrofuran-(Sufficient to dissolve reactants)

Logical Workflow for Synthesis and Purification

G start Start dissolve Dissolve Boc Anhydride in THF start->dissolve add_reagents Add Triethylamine and 3-Methyl-3-aminopyrrolidine dissolve->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react workup Work-up: - Remove THF - Dissolve in Ethyl Acetate - Wash with NaOH and Water - Dry with MgSO4 react->workup purify Purification: - Filter - Concentrate - Column Chromatography (if needed) workup->purify product tert-Butyl (3-methylpyrrolidin-3-yl)carbamate purify->product

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation.

  • Triethylamine is a corrosive and flammable liquid.

  • Tetrahydrofuran is a flammable liquid and can form explosive peroxides.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

Application Note: Analytical Methods for the Characterization of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such intermediates is critical for the successful development of active pharmaceutical ingredients (APIs). The following sections outline protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction

This compound (C₁₀H₂₀N₂O₂) is a carbamate-protected diamine that serves as a versatile building block in medicinal chemistry. The presence of a chiral center and the Boc-protecting group makes rigorous analytical characterization essential to control the quality of downstream products. This note describes a suite of analytical methods to confirm its chemical identity and determine its purity profile.

Analytical Methods Overview

A multi-technique approach is recommended for the comprehensive characterization of this compound. The general workflow for characterization is depicted below.

G cluster_0 Characterization Workflow start Sample of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation hplc HPLC-UV/MS start->hplc Purity & Impurity Profile ms Mass Spectrometry (ESI-MS) start->ms Molecular Weight Verification ir IR Spectroscopy start->ir Functional Group Analysis data_analysis Data Analysis and Structure Confirmation nmr->data_analysis hplc->data_analysis ms->data_analysis ir->data_analysis report Certificate of Analysis data_analysis->report

Caption: Overall workflow for the analytical characterization of this compound.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous identification and structural confirmation of the target compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Expected NMR Peaks
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity & Integration
~4.8 (variable)br s, 1H
~3.0-3.5m, 4H
~1.8-2.2m, 2H
1.44s, 9H
1.35s, 3H

Note: Actual chemical shifts may vary slightly based on experimental conditions.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds and for quantifying impurities.

Experimental Protocol: HPLC Analysis
  • Instrumentation: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for the carbamate chromophore).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of the initial mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation: HPLC Purity Assessment
ParameterResult
Retention Time (t_R) ~8.5 min (Typical)
Purity (by Area %) ≥ 98.0%
Related Impurities Report any impurity > 0.1%
Unrelated Impurities Report any impurity > 0.1%

Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) provides confirmation of the molecular weight of the target compound.

Experimental Protocol: ESI-MS Analysis
  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer or analyzed via the LC-MS method described above.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺).

Data Presentation: Mass Spectrometry Data
Parameter Value
Molecular Formula C₁₀H₂₀N₂O₂
Exact Mass 200.1525
Molecular Weight 200.28
Observed Ion (m/z) 201.1603 ([M+H]⁺)

Functional Group Analysis by IR Spectroscopy

Infrared (IR) spectroscopy is used to confirm the presence of key functional groups within the molecule.

Experimental Protocol: FTIR Analysis
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background scan (with no sample) and then the sample scan. The instrument software will automatically generate the absorbance or transmittance spectrum.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
~3350Medium, BroadN-H Stretch (amine and carbamate)
2970-2850StrongC-H Stretch (alkyl groups)
~1690StrongC=O Stretch (carbamate carbonyl)[1]
~1520MediumN-H Bend (amide II band)[2]
~1160StrongC-O Stretch (carbamate)[1]

References

Application Note: A Scalable Approach to the Synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl (3-methylpyrrolidin-3-yl)carbamate is a key building block in the synthesis of various pharmaceutical agents. Its pyrrolidine core, substituted with a protected amine, makes it a valuable intermediate for introducing this motif into larger, more complex molecules. The growing demand for pharmaceuticals containing this scaffold necessitates a robust and scalable synthetic process. This application note details a reliable and efficient multi-step synthesis for the large-scale production of this compound, suitable for drug development and manufacturing campaigns.

The described protocol focuses on widely available starting materials and employs reaction conditions amenable to industrial-scale equipment. Key considerations for process safety, yield optimization, and impurity control are highlighted to ensure a reproducible and high-quality outcome.

Synthetic Strategy

The overall synthetic strategy involves a three-step sequence starting from commercially available diethyl 2-methyl-2-(2-nitroethyl)malonate. The key transformations include a reductive cyclization to form the pyrrolidine ring, followed by hydrolysis and decarboxylation, and finally, a Boc-protection of the resulting amine.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Boc Protection A Diethyl 2-methyl-2-(2-nitroethyl)malonate B Ethyl 3-methyl-3-pyrrolidinecarboxylate A->B H2, Pd/C Ethanol C Ethyl 3-methyl-3-pyrrolidinecarboxylate D 3-Methylpyrrolidin-3-amine C->D 1. NaOH (aq) 2. Heat E 3-Methylpyrrolidin-3-amine F This compound E->F (Boc)2O, Triethylamine Dichloromethane

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-3-pyrrolidinecarboxylate

This step involves the reductive cyclization of the nitro-diester starting material to form the pyrrolidine ring.

Materials and Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Diethyl 2-methyl-2-(2-nitroethyl)malonate

  • Palladium on carbon (10 wt. %)

  • Ethanol (anhydrous)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • To a hydrogenation reactor, add diethyl 2-methyl-2-(2-nitroethyl)malonate and anhydrous ethanol.

  • Carefully add 10 wt. % palladium on carbon to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50 psi and heat to 40°C.

  • Maintain vigorous stirring and monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude ethyl 3-methyl-3-pyrrolidinecarboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Methylpyrrolidin-3-amine

This step involves the hydrolysis of the ester followed by decarboxylation to yield the free amine.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Ethyl 3-methyl-3-pyrrolidinecarboxylate (from Step 1)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Hydrochloric acid (HCl) (concentrated)

  • Toluene

  • Heating mantle or oil bath

Procedure:

  • Charge the jacketed reactor with the crude ethyl 3-methyl-3-pyrrolidinecarboxylate from the previous step.

  • Add 5 M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 100-110°C) and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The resulting product, 3-methylpyrrolidin-3-amine, can be isolated by distillation or carried forward as an aqueous solution. For the purpose of this protocol, we will proceed with the aqueous solution.

Step 3: Synthesis of this compound

This final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer and dropping funnel

  • Aqueous solution of 3-Methylpyrrolidin-3-amine (from Step 2)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To the jacketed reactor containing the aqueous solution of 3-methylpyrrolidin-3-amine, add dichloromethane and triethylamine.

  • Cool the mixture to 0-5°C with stirring.

  • Dissolve di-tert-butyl dicarbonate in dichloromethane and add it to the dropping funnel.

  • Add the di-tert-butyl dicarbonate solution dropwise to the reaction mixture, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data Summary
StepStarting MaterialReagentsSolventTemperatureTimeProductYield (%)Purity (%)
1Diethyl 2-methyl-2-(2-nitroethyl)malonateH₂, Pd/CEthanol40°C12-24 hEthyl 3-methyl-3-pyrrolidinecarboxylate85-95>90 (crude)
2Ethyl 3-methyl-3-pyrrolidinecarboxylateNaOH (aq)WaterReflux12-18 h3-Methylpyrrolidin-3-amine-(in situ)
33-Methylpyrrolidin-3-amine(Boc)₂O, Et₃NDichloromethane0°C to RT4-6 hThis compound80-90>98

Experimental Workflow Diagram

G cluster_0 Process Start cluster_1 Step 1: Reductive Cyclization cluster_2 Step 2: Hydrolysis & Decarboxylation cluster_3 Step 3: Boc Protection cluster_4 Process End Start Start: Diethyl 2-methyl-2-(2-nitroethyl)malonate A Charge Reactor with Starting Material, Solvent, and Catalyst Start->A B Hydrogenation (50 psi, 40°C) A->B C Filtration to Remove Catalyst B->C D Solvent Evaporation C->D E Charge Reactor with Intermediate and NaOH Solution D->E F Reflux (100-110°C) E->F G Cooling to Room Temperature F->G H Charge Reactor with Amine Solution, Solvent, and Base G->H I Cool to 0-5°C H->I J Dropwise Addition of (Boc)2O I->J K Reaction at Room Temperature J->K L Workup and Extraction K->L M Drying and Solvent Evaporation L->M N Purification (Recrystallization/Chromatography) M->N End End: Pure this compound N->End

The Pivotal Role of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate in Modern Drug Discovery: A Building Block for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-butyl (3-methylpyrrolidin-3-yl)carbamate has emerged as a critical structural motif, enabling the synthesis of a diverse array of potent and selective enzyme inhibitors. This versatile scaffold is increasingly utilized by researchers in the pursuit of targeted treatments for a range of diseases, from cancer to cardiovascular disorders. This document serves to detail the application of this key intermediate in the synthesis of promising therapeutic agents, providing researchers, scientists, and drug development professionals with comprehensive application notes and experimental protocols.

The 3-methyl-3-aminopyrrolidine core of this compound provides a unique three-dimensional architecture that is highly sought after in medicinal chemistry. The presence of a chiral center and a protected amine allows for precise stereochemical control and subsequent functionalization, making it an ideal starting point for the construction of complex molecules designed to interact with specific biological targets. Its application has been notably successful in the development of inhibitors for several key enzyme classes, including deubiquitinases, coagulation factors, and kinases.

Application Notes

The utility of this compound is highlighted in its application as a key intermediate in the synthesis of various classes of enzyme inhibitors. The Boc-protected amine offers stability during initial reaction steps and can be readily deprotected under acidic conditions to allow for further derivatization. This feature is instrumental in multi-step syntheses common in drug development.

1. Deubiquitinase (DUB) Inhibitors: this compound is a key building block in the synthesis of inhibitors of Ubiquitin Specific Protease 7 (USP7), a promising target in oncology.[1] The pyrrolidine moiety is incorporated to interact with specific residues in the active site of the enzyme, contributing to the potency and selectivity of the final compound.

2. Factor IXa Inhibitors: In the field of anticoagulation therapy, this carbamate is utilized in the preparation of Factor IXa inhibitors.[2] The 3-methyl-3-aminopyrrolidine scaffold can be elaborated to occupy key pockets within the enzyme's active site, leading to potent and selective inhibition of this critical coagulation cascade component.

3. Triazine Derivatives for Kinase Inhibition: The compound serves as a crucial amine source in the synthesis of substituted 1,2,4-triazine derivatives.[3] These derivatives are being investigated as potential kinase inhibitors, a well-established class of drugs for cancer and inflammatory diseases. The pyrrolidine fragment plays a significant role in defining the structure-activity relationship (SAR) of these compounds.

4. Phosphoinositide 3-Kinase (PI3K) γ Inhibitors: this compound has been employed as a starting amine in the development of PI3K-γ inhibitors.[4] PI3K-γ is a key signaling protein involved in inflammatory and autoimmune responses, making its inhibitors attractive therapeutic candidates.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthetic chemistry. Below are representative protocols for its use in the synthesis of key intermediates for different classes of inhibitors.

Protocol 1: Synthesis of a Deubiquitinase Inhibitor Intermediate [1]

This protocol describes the coupling of this compound with a suitable electrophile to form an intermediate in the synthesis of a USP7 inhibitor.

  • Reaction: Coupling of this compound with a heterocyclic electrophile.

  • Reagents:

    • This compound (1.0 eq)

    • Heterocyclic electrophile (e.g., a chlorinated heteroaromatic compound) (1.2 eq)

    • Base (e.g., Triethylamine or Diisopropylethylamine) (3.0 eq)

    • Solvent (e.g., dry 1,4-Dioxane)

  • Procedure:

    • To a solution of the heterocyclic electrophile in dry 1,4-Dioxane, add this compound and the base.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Protocol 2: Synthesis of a Factor IXa Inhibitor Intermediate [2]

This protocol outlines the use of this compound in the synthesis of a key intermediate for a Factor IXa inhibitor.

  • Reaction: Nucleophilic substitution reaction with an activated heterocyclic system.

  • Reagents:

    • This compound (1.0 eq)

    • Activated heterocyclic compound (e.g., a sulfonyl chloride derivative) (1.1 eq)

    • Base (e.g., pyridine)

    • Solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve this compound in dichloromethane and cool the solution to 0 °C.

    • Add pyridine to the solution, followed by the dropwise addition of the activated heterocyclic compound.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by chromatography to obtain the desired product.

Protocol 3: Synthesis of a Triazine Intermediate [3]

This protocol details the coupling of this compound with a dichloro-triazine derivative.

  • Reaction: Nucleophilic aromatic substitution.

  • Reagents:

    • This compound (1.3 eq)

    • 3,6-dichloro-1,2,4-triazin-5-amine (1.0 eq)

    • Triethylamine (3.0 eq)

    • Dry 1,4-Dioxane

  • Procedure:

    • Combine this compound, 3,6-dichloro-1,2,4-triazin-5-amine, and triethylamine in dry 1,4-Dioxane.

    • Stir the mixture at room temperature or heat as required, monitoring the reaction by LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be used in the next step or purified by chromatography.

Quantitative Data Summary

The following table summarizes representative biological activity data for final compounds synthesized using this compound as a key building block. Please note that specific IC50 values are often found in the detailed examples within the cited patents and may vary depending on the specific assay conditions.

Target ClassRepresentative TargetAssay TypeIC50 Range of Final CompoundsCitation
Deubiquitinase InhibitorsUSP7Enzymatic Assay< 1 µM[1]
Factor IXa InhibitorsFactor IXaEnzymatic Assay< 500 nM[2]
PI3K-γ InhibitorsPI3K-γEnzymatic Assay< 100 nM[4]

Visualizing the Workflow and Pathways

To better illustrate the role of this compound in drug discovery, the following diagrams outline the general synthetic workflow and a simplified representation of a relevant signaling pathway.

G cluster_workflow General Synthetic Workflow start This compound coupling Coupling Reaction (e.g., SNAr, Amide formation) start->coupling intermediate Boc-Protected Intermediate coupling->intermediate deprotection Boc Deprotection (e.g., TFA, HCl) intermediate->deprotection amine_intermediate Free Amine Intermediate deprotection->amine_intermediate final_coupling Final Coupling/ Derivatization amine_intermediate->final_coupling final_compound Final Biologically Active Compound final_coupling->final_compound G cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor kinase Target Kinase (e.g., PI3K, Abl) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor Inhibitor (derived from title compound) inhibitor->kinase Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, a process that typically involves the Boc protection of 3-methylpyrrolidin-3-amine.

Issue Possible Cause(s) Suggested Solution(s)
1. Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction stalls, consider increasing the temperature or extending the reaction time. A typical reaction is stirred at room temperature overnight.[1]
Steric hindrance: The methyl group at the 3-position can sterically hinder the approach of the Boc anhydride.- Use a less sterically hindered base, such as triethylamine or N,N-diisopropylethylamine (DIPEA).- Consider using a more reactive Boc-donating reagent, although di-tert-butyl dicarbonate is standard.
Poor quality of reagents: Degradation of di-tert-butyl dicarbonate ((Boc)₂O) or impure starting amine.- Use fresh, high-purity (Boc)₂O.- Ensure the 3-methylpyrrolidin-3-amine is pure and dry.
Inappropriate solvent or base: The choice of solvent and base can significantly impact the reaction rate and yield.- Common solvent systems include tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of THF and water.[1][2]- Triethylamine (TEA) is a commonly used base. Ensure approximately 1.2 to 1.5 equivalents are used.[2]
2. Formation of Side Products Di-Boc protection: The secondary amine of the pyrrolidine ring can also react with (Boc)₂O, leading to a di-protected byproduct.- Use a controlled amount of (Boc)₂O (typically 1.0 to 1.1 equivalents).- Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity for the primary amine.
Urea formation: Reaction of the amine with any carbon dioxide present.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Difficult Purification Co-elution of product and impurities: The polarity of the desired product may be similar to that of the starting material or byproducts.- Optimize the solvent system for column chromatography. A gradient of ethyl acetate in hexanes is often a good starting point.[1]- Consider an acidic work-up to remove any unreacted amine.
Oily product that is difficult to handle: The product may not crystallize easily.- After purification, concentrate the product under reduced pressure. If it remains an oil, it can be used directly in the next step if sufficiently pure, or co-evaporated with a high-boiling point solvent to remove residual volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the protection of the primary amino group of 3-methylpyrrolidin-3-amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Q2: What are the critical parameters to control during the reaction?

A2: Key parameters include the stoichiometry of the reagents (especially (Boc)₂O to avoid di-protection), reaction temperature to manage selectivity, and the purity of the starting materials and reagents.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, being less polar than the starting amine, will have a higher Rf value. Staining with ninhydrin can be used to visualize the amine starting material.

Q4: What is a suitable work-up procedure for this reaction?

A4: A typical work-up involves quenching the reaction with water or a mild aqueous acid, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[1][2]

Q5: What purification techniques are most effective for isolating the final product?

A5: Flash column chromatography on silica gel is a common and effective method for purifying this compound.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from general procedures for the Boc protection of similar amines and may require optimization.

Materials:

  • 3-methylpyrrolidin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methylpyrrolidin-3-amine (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.2-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Boc protection of aminopyrrolidines, which can be used as a starting point for the synthesis of this compound.

ParameterValue/RangeReference
Reactant Molar Ratios
3-methylpyrrolidin-3-amine1.0 eqGeneral Practice
Di-tert-butyl dicarbonate1.05 - 1.2 eq[2]
Triethylamine1.2 - 1.5 eq[2]
Reaction Conditions
SolventDCM or THF[1][2]
Temperature0 °C to Room Temperature[2]
Reaction Time2 - 16 hours[1][2]
Typical Yield 65 - 98% (for similar aminopyrrolidines)[1][2]

Visualizations

Reaction Scheme and Potential Side Reaction

G cluster_main Main Reaction cluster_side Potential Side Reaction A 3-Methylpyrrolidin-3-amine C This compound A->C Boc Protection B (Boc)2O, Base D This compound F Di-Boc Protected Product D->F Over-protection E Excess (Boc)2O

Caption: Boc protection of 3-methylpyrrolidin-3-amine and potential di-protection side reaction.

Troubleshooting Workflow

G start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_products Side Products Present check_purity->side_products Yes success Successful Synthesis check_purity->success No optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_conditions optimize_purification Optimize Purification (Solvent System) side_products->optimize_purification optimize_conditions->start optimize_purification->start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with tert-Butyl (3-methylpyrrolidin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: My final product after synthesis is an oil or a thick syrup and is difficult to handle. How can I solidify it?

A1: It is not uncommon for Boc-protected amines to initially present as oils or viscous liquids, even when pure. This can be due to the presence of residual solvents or the intrinsic properties of the compound. Here are some steps to induce solidification:

  • High-Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum, possibly with gentle heating (e.g., 30-40°C).

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble. Good starting choices include hexanes, pentane, or diethyl ether. This process can help to crash out the solid product.

  • Seed Crystal: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.

  • Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes turbid. Allowing the mixture to stand may result in the precipitation of a solid.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The synthesis of this compound via the reaction of 3-methylpyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) can lead to several common impurities:

  • Unreacted Starting Material: Residual 3-methylpyrrolidin-3-amine.

  • Di-tert-butyl dicarbonate (Boc₂O): Unreacted Boc anhydride.

  • tert-Butanol: A byproduct of the reaction.

  • Di-Boc Protected Amine: Over-reaction can lead to the formation of a di-Boc protected product, although this is less common with secondary amines.

  • Byproducts from Boc₂O: Such as tert-butoxycarbonyloxyisocyanate.

Q3: My compound appears to be degrading during silica gel column chromatography. What can I do to prevent this?

A3: The Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions, and standard silica gel can be slightly acidic, leading to partial deprotection of the carbamate. Here are some strategies to mitigate this issue:

  • Neutralize the Silica Gel: You can deactivate the silica gel by preparing a slurry with your chosen eluent system containing a small amount of a base, such as 1-2% triethylamine (NEt₃) or ammonia in methanol.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography on a C18-functionalized silica gel can be a good alternative.

Q4: After column chromatography, my product is still not pure. What are my next steps?

A4: If column chromatography does not yield a product of the desired purity, consider the following options:

  • Recrystallization: This is an excellent technique for purifying solid materials. The key is to find a suitable solvent or solvent system.

  • Aqueous Wash: If the impurities are acidic or basic in nature, dissolving your product in an organic solvent and performing an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid (e.g., dilute citric acid solution) can help remove them. Be cautious with acidic washes due to the lability of the Boc group.

  • Second Chromatographic Purification: It may be necessary to perform a second column chromatography purification, perhaps with a different solvent system or stationary phase to improve separation.

Troubleshooting Guides

Issue 1: Difficulty in Achieving Desired Purity by Column Chromatography

If you are struggling to separate your product from impurities using column chromatography, consult the following troubleshooting table.

Observed Problem Potential Cause Suggested Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Systematically screen different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane). Aim for an Rf value of 0.2-0.4 for your product on the TLC plate before running the column.
Product Streaking on TLC/Column Compound is degrading on silica.Deactivate the silica gel with triethylamine (1-2% in the eluent) or switch to a neutral stationary phase like alumina.
Compound is not fully soluble in the eluent.Choose a solvent system that fully dissolves your compound.
Co-elution of Impurities Impurities have very similar polarity to the product.Try a different solvent system to alter the selectivity. A less polar or more polar system might improve separation. Consider using a different stationary phase (e.g., alumina or reverse-phase C18).
Low Recovery of Product Product is sticking to the column.Add a small amount of a more polar solvent (e.g., methanol) to the eluent at the end of the purification to wash out any remaining product. If using triethylamine, this can also help with the elution of basic compounds.
Issue 2: Challenges with Recrystallization

If your product is a solid but you are facing difficulties with recrystallization, refer to the guide below.

Observed Problem Potential Cause Suggested Solution
Product Does Not Dissolve Incorrect solvent choice (product is insoluble).The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Test the solubility of your compound in small amounts of various solvents to find a suitable one.
Product Oils Out Upon Cooling The boiling point of the solvent is too high, or the solution is too concentrated.Use a lower-boiling point solvent. Ensure you are using the minimum amount of hot solvent to dissolve your compound. You can also try adding a small amount of a co-solvent.
No Crystals Form Upon Cooling Solution is not saturated.Evaporate some of the solvent to increase the concentration of your product.
Crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. Cool the solution in an ice bath to induce crystallization.
Low Yield of Crystals The compound is too soluble in the chosen solvent at low temperatures.Use a different solvent in which your product is less soluble at room temperature. Cool the solution to a lower temperature (e.g., in a freezer) before filtering.
Crystals are Impure Cooling was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The initial material was highly impure.Consider a preliminary purification step, such as column chromatography, before recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Predicted Boiling Point 289.8 ± 29.0 °C
Predicted Density 1.02 ± 0.1 g/cm³
Physical Form Reported as a solid by some suppliers.
Table 2: Qualitative Solubility Information
Solvent TypeSolubilityExamples
Polar Aprotic Solvents Generally solubleDichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)
Polar Protic Solvents Generally solubleMethanol (MeOH), Ethanol (EtOH)
Non-Polar Solvents Sparingly soluble to insolubleHexanes, Pentane, Diethyl ether
Water Sparingly soluble to insoluble

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol that should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general framework for recrystallization. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude product.

    • Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Gently heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent. Test a range of solvents with varying polarities.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Product is_solid Is the product a solid? start->is_solid column_chrom Purify by Column Chromatography is_solid->column_chrom No recrystallize Purify by Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent (e.g., hexanes) triturate->column_chrom purity_check Check Purity (TLC, NMR, etc.) column_chrom->purity_check recrystallize->purity_check purity_check->column_chrom Purity Not OK, try different conditions pure_product Pure Product purity_check->pure_product Purity OK end End pure_product->end

Caption: A decision-making workflow for the purification of this compound.

Impurity_Source_Analysis cluster_synthesis Synthesis Step cluster_impurities Potential Impurities 3-methylpyrrolidin-3-amine 3-methylpyrrolidin-3-amine Reaction Reaction 3-methylpyrrolidin-3-amine->Reaction Boc2O Boc2O Boc2O->Reaction Crude Product Crude Product Reaction->Crude Product Unreacted Amine Unreacted Amine Crude Product->Unreacted Amine Incomplete Reaction Excess Boc2O Excess Boc2O Crude Product->Excess Boc2O Incorrect Stoichiometry t-Butanol t-Butanol Crude Product->t-Butanol Byproduct Di-Boc Product Di-Boc Product Crude Product->Di-Boc Product Over-reaction

Caption: Sources of common impurities in the synthesis of this compound.

Technical Support Center: Synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Boc protection of 3-methylpyrrolidin-3-amine.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inadequate Reagent Quality: Moisture or degradation of di-tert-butyl dicarbonate ((Boc)₂O) or the amine starting material.Ensure (Boc)₂O is fresh and stored under anhydrous conditions. Use pure and dry 3-methylpyrrolidin-3-amine.
Insufficient Reaction Time or Temperature: The reaction may be sluggish due to the steric hindrance of the tertiary amine.Increase the reaction time and monitor progress by TLC or LC-MS. Gentle heating (e.g., to 40°C) may be necessary, but should be done cautiously to avoid side reactions.
Poor Solubility of Starting Materials: The amine starting material may not be fully dissolved in the chosen solvent.Select a solvent in which both the amine and (Boc)₂O are soluble, such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and acetone.
Formation of Multiple Products (Impurity Profile) Di-Boc Protection: The secondary amine of the pyrrolidine ring may also react with (Boc)₂O.Use a controlled amount of (Boc)₂O (1.0-1.1 equivalents). Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to improve selectivity.
Urea Formation: Reaction of the amine with isocyanate impurities present in degraded (Boc)₂O.Use fresh, high-purity (Boc)₂O.
Side reactions due to base: Strong bases can promote side reactions.While a base is often used to accelerate the reaction, it is not always necessary as the tert-butoxide generated is a base itself.[1] If a base is used, consider a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) in stoichiometric amounts.
Difficult Purification Co-elution of Product and Byproducts: Similar polarity of the desired product and impurities.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Residual (Boc)₂O or byproducts: Unreacted (Boc)₂O or its byproducts can contaminate the final product.During the work-up, wash the organic layer with a mild acid (e.g., 5% citric acid solution), water, and brine to remove unreacted reagents and basic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Boc protection of an amine?

A1: The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate group. This unstable group then decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide, being a base, deprotonates the now-protonated amine to yield the final N-Boc protected product.[1]

Q2: Is the addition of a base necessary for the reaction to proceed?

A2: Not strictly. The tert-butoxide generated during the reaction is a sufficiently strong base to deprotonate the amine.[1] However, for less nucleophilic or sterically hindered amines like 3-methylpyrrolidin-3-amine, the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is common practice to accelerate the reaction.[1]

Q3: What is the role of 4-dimethylaminopyridine (DMAP) and should I use it?

A3: DMAP is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection, especially for less reactive amines. It reacts with (Boc)₂O to form a more reactive intermediate. However, for a substrate like 3-methylpyrrolidin-3-amine which also contains a secondary amine, DMAP can increase the risk of di-protection. Therefore, its use should be carefully considered and likely omitted to favor mono-protection of the primary amine.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can observe the consumption of the amine and the formation of the product.

Q5: What are the optimal work-up and purification procedures?

A5: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed sequentially with a weak acid (e.g., 5% citric acid or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.[1] After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filtration, the solvent is evaporated. The crude product can then be purified by flash column chromatography on silica gel.[2]

Experimental Protocols

Adapted Protocol for Boc Protection of 3-methylpyrrolidin-3-amine

This protocol is adapted from a general procedure for the Boc protection of a similar compound, (R)-3-aminopyrrolidine, and has been modified to account for the specific substrate.[2]

Materials:

  • 3-methylpyrrolidin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 1M Sodium Hydroxide (NaOH) solution

  • Water, deionized

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a solution of 3-methylpyrrolidin-3-amine (1.0 eq) in anhydrous THF (approximately 0.5 M), add triethylamine (1.2 eq).

  • To this stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature under an inert atmosphere (Argon or Nitrogen).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer with 1M NaOH solution, followed by three washes with water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Reaction_Pathway Reaction Pathway for Boc Protection amine 3-Methylpyrrolidin-3-amine product This compound amine->product + (Boc)₂O boc2o Di-tert-butyl dicarbonate ((Boc)₂O) boc2o->product base Base (e.g., TEA) base->product byproducts t-BuOH + CO₂ + Et₃N·HCl product->byproducts generates Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Amine, (Boc)₂O, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Pure Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Time, Temperature) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Increase Time/Temp (Monitor Closely) conditions_ok->optimize_conditions No check_workup Analyze Work-up & Purification conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Losses During Work-up? check_workup->workup_ok optimize_workup Optimize Extraction & Chromatography workup_ok->optimize_workup Yes success Yield Optimized workup_ok->success No optimize_workup->check_workup Logical_Relationships Key Parameter Relationships yield Reaction Yield purity Product Purity temp Temperature temp->yield increases (to a point) temp->purity decreases (if too high) time Reaction Time time->yield increases boc2o_equiv (Boc)₂O Equivalents boc2o_equiv->yield increases boc2o_equiv->purity decreases (risk of di-protection) base_presence Presence of Base base_presence->yield increases rate base_presence->purity can decrease (side reactions)

References

Technical Support Center: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. This group is known to be stable under basic, nucleophilic, and catalytic hydrogenation conditions.[1][2] However, it is highly sensitive to acidic conditions, which lead to its cleavage.[1][2] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere, and at refrigerated temperatures (2-8°C), protected from light.[3]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is acid-catalyzed hydrolysis of the carbamate bond.[2] This process, often referred to as Boc deprotection, involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free 3-methylpyrrolidin-3-amine, carbon dioxide, and isobutylene (from the tert-butyl cation).

cluster_0 Acid-Catalyzed Degradation Start This compound Protonation Protonated Carbamate Start->Protonation + H+ (Acid) Cleavage tert-Butyl Cation + Carbamic Acid Intermediate Protonation->Cleavage Decarboxylation 3-Methylpyrrolidin-3-amine + CO2 + Isobutylene Cleavage->Decarboxylation

Figure 1. Acid-catalyzed degradation pathway. (Within 100 characters)

Q3: Can this compound degrade under other conditions?

A3: While less common than acid-catalyzed cleavage, degradation can be induced under other stress conditions. Forced degradation studies, which subject the compound to harsh conditions, can reveal other potential degradation pathways. These conditions include exposure to strong oxidizing agents, high temperatures, and intense light.[4][5] For example, the pyrrolidine ring itself could be susceptible to oxidation under certain conditions.

Q4: What are the expected degradation products?

A4: Under acidic conditions, the primary degradation products are 3-methylpyrrolidin-3-amine, carbon dioxide, and isobutylene. Under oxidative stress, potential byproducts could include N-oxides or products resulting from the oxidation of the pyrrolidine ring.[6] Thermal degradation may lead to a similar cleavage of the Boc group or other fragmentation products. The exact nature and quantity of degradation products will depend on the specific stress conditions applied.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of compound during a reaction. Accidental exposure to acidic conditions.Ensure all reagents and solvents are neutral or basic. If an acidic reagent was used, consider if it was strong enough to cleave the Boc group.
Formation of an unexpected, more polar byproduct. Degradation of the Boc-protected amine.Analyze the byproduct by mass spectrometry to confirm if it corresponds to the deprotected amine.
Inconsistent results in stability studies. Improper storage of the compound.Store this compound at 2-8°C, protected from light and moisture.
Low yield in a reaction following storage. Partial degradation of the starting material.Re-analyze the purity of the stored compound before use. Consider re-purification if significant degradation is observed.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7]

Start This compound Sample Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze Sample by HPLC-UV/MS Stress->Analysis Data Identify and Quantify Degradation Products Analysis->Data Report Summarize Findings Data->Report

Figure 2. General workflow for forced degradation studies. (Within 100 characters)

1. Hydrolytic Degradation (Acidic and Basic Conditions)

  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add an aliquot of the stock solution to 0.1 N hydrochloric acid.

    • For basic hydrolysis, add an aliquot of the stock solution to 0.1 N sodium hydroxide.

    • For neutral hydrolysis, add an aliquot of the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v) to the compound solution.

    • Incubate the mixture at room temperature for a specified duration (e.g., 24 hours), protected from light.

    • At intervals, take samples and analyze them by HPLC to monitor for the formation of degradation products.

3. Thermal Degradation

  • Objective: To determine the effect of high temperature on the compound's stability in the solid state.

  • Methodology:

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

    • Expose the sample for a defined period (e.g., 48 hours).

    • At the end of the exposure period, dissolve the sample in a suitable solvent and analyze by HPLC.

4. Photolytic Degradation

  • Objective: To assess the compound's sensitivity to light exposure, following ICH Q1B guidelines.[8][9][10]

  • Methodology:

    • Expose a solid sample of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.

    • After the exposure, dissolve both the exposed and control samples and analyze them by HPLC.

Data Presentation

The results of forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Reagent/Condition Duration Temperature % Degradation (API) Major Degradation Products (and %)
Acid Hydrolysis 0.1 N HCl24 hours60°C15.2%3-methylpyrrolidin-3-amine (14.8%)
Base Hydrolysis 0.1 N NaOH24 hours60°C< 1%Not Applicable
Oxidative 3% H₂O₂24 hoursRoom Temp5.8%Unidentified polar degradant (5.5%)
Thermal (Solid) 80°C48 hours80°C2.1%3-methylpyrrolidin-3-amine (1.9%)
Photolytic (Solid) ICH Q1B--1.5%Minor unidentified degradants

Note: The data presented in this table is illustrative and intended to exemplify how results from forced degradation studies would be reported. Actual results may vary based on experimental conditions.

References

Technical Support Center: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl (3-methylpyrrolidin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: While the Boc protection of 3-methyl-3-aminopyrrolidine is generally a high-yielding reaction, several side products can occur. The most common are the di-Boc protected amine and the formation of a urea byproduct. The di-Boc species arises from the reaction of the initially formed carbamate with another molecule of di-tert-butyl dicarbonate, which is more likely in the presence of a catalyst like DMAP.[1] Urea formation can occur with sterically hindered amines through an isocyanate intermediate.[][3]

Q2: My reaction is sluggish or incomplete. What are the potential causes?

A2: Incomplete reactions can be due to several factors:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate is used. An excess is often recommended.

  • Poor Reagent Quality: Di-tert-butyl dicarbonate can decompose over time, especially in the presence of moisture.[4] Use fresh, high-quality reagent.

  • Inadequate Base: A suitable base is crucial for the reaction. Common bases include triethylamine, sodium bicarbonate, or sodium hydroxide.[5] Ensure the base is appropriately chosen for the solvent system and is used in sufficient quantity.

  • Steric Hindrance: The tertiary carbon center of 3-methyl-3-aminopyrrolidine presents some steric hindrance, which can slow the reaction rate.[]

Q3: I am observing an unexpected peak in my LC-MS analysis. How can I identify it?

A3: An unexpected peak could be one of the common side products mentioned in Q1, an impurity from the starting material, or a product of a less common side reaction. To identify it, consider the following:

  • Mass-to-Charge Ratio (m/z): Compare the observed m/z with the expected masses of the di-Boc protected product and the urea dimer.

  • Starting Material Impurities: Analyze your 3-methyl-3-aminopyrrolidine starting material for any impurities that might be carried through the reaction.

  • Solvent Adducts: Depending on your workup and analysis conditions, solvent adducts may be observed.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.Increase reaction time, consider gentle heating (40-50 °C), or use a more efficient catalyst like DMAP (use with caution, see below).[]
Decomposition of di-tert-butyl dicarbonate.Use a fresh bottle of di-tert-butyl dicarbonate.[4]
Suboptimal pH.Ensure adequate buffering or base concentration throughout the reaction.
Presence of a Major Side Product at Higher Molecular Weight Formation of di-Boc protected amine.This is more common with catalysts like DMAP.[1] Reduce or eliminate the catalyst. Use a milder base. Purify via column chromatography.
Formation of urea byproduct.This can be favored with sterically hindered amines.[] Ensure the reaction temperature is not excessively high. Purification via column chromatography is usually effective.
Difficult Purification Polarity of side products is close to the desired product.Optimize your chromatography conditions. Consider a different solvent system or a different stationary phase. A basic wash during workup can help remove acidic impurities.
Presence of unreacted starting amine.An aqueous acid wash during workup can remove unreacted 3-methyl-3-aminopyrrolidine.

Experimental Protocols

Standard Protocol for Boc Protection of 3-methyl-3-aminopyrrolidine:

  • Dissolve 3-methyl-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Products

Reaction_Pathway Start 3-methyl-3-aminopyrrolidine Product This compound Start->Product + (Boc)2O, Base Intermediate Isocyanate Intermediate Start->Intermediate Steric Hindrance Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Product Side_DiBoc Di-Boc Product Product->Side_DiBoc + (Boc)2O, DMAP (catalyst) Side_Urea Urea Byproduct Intermediate->Side_Urea + Starting Amine

Caption: Reaction scheme for Boc protection and common side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Base) Start->Check_Conditions Analyze_Side_Products Identify Side Products (LC-MS, NMR) Start->Analyze_Side_Products Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Issue Found? High_MW_Impurity High MW Impurity? Analyze_Side_Products->High_MW_Impurity Optimize_Purification Optimize Purification (Chromatography, Workup) Modify_Workup Modify Aqueous Workup Optimize_Purification->Modify_Workup Change_Chroma Change Chromatography Solvent System Optimize_Purification->Change_Chroma Incomplete_Reaction->High_MW_Impurity No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes High_MW_Impurity->Optimize_Purification No DiBoc_Urea Di-Boc or Urea Formation High_MW_Impurity->DiBoc_Urea Yes Adjust_Base_Catalyst Adjust Base/Catalyst DiBoc_Urea->Adjust_Base_Catalyst Adjust_Base_Catalyst->Optimize_Purification

References

Technical Support Center: Enhancing the Purity of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 3-methylpyrrolidin-3-amine, byproducts from the Boc-protection reaction, and potentially diastereomers if the synthesis is not stereospecific.[1] Over-alkylation or side reactions involving the pyrrolidine nitrogen can also lead to impurities.

Q2: My purified this compound has a low yield. What are the likely causes?

A2: Low recovery can stem from several factors. During column chromatography, the compound may adhere to the silica gel if it is too polar.[2] In recrystallization, the chosen solvent system might be suboptimal, leading to high solubility of the product even at low temperatures. Volatility of the compound during solvent removal can also contribute to loss.

Q3: The Boc protecting group seems to be cleaving during purification. How can I prevent this?

A3: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[1] If using silica gel chromatography, the acidic nature of the silica can cause degradation. To mitigate this, you can deactivate the silica gel by pre-eluting the column with a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).[2] Alternatively, using a less acidic stationary phase such as neutral alumina can be beneficial.

Q4: I am having trouble inducing crystallization of my compound. What should I do?

A4: If crystals do not form, the solution may not be sufficiently supersaturated, or impurities might be inhibiting crystallization. Try evaporating some of the solvent to increase the concentration. If that fails, consider experimenting with different solvent systems. Common choices for Boc-protected amines include ethyl acetate/hexane, ethanol/water, and toluene/methanol. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of Impurities The polarity of the mobile phase is not optimal for separating the desired compound from impurities.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to identify a mobile phase that provides better separation. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.
Product Degradation on Column The compound is sensitive to the acidic nature of the silica gel, leading to the formation of degradation products.Deactivate the silica gel by pre-treating it with a mobile phase containing a small amount of triethylamine (e.g., 0.1-1%). Alternatively, consider using a different stationary phase like neutral alumina.
Column Overload Too much crude material was loaded onto the column, exceeding its separation capacity.As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. Reduce the amount of sample loaded onto the column.
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
Oiling Out The compound is precipitating as an oil instead of a solid. This can happen if the solution is cooled too quickly or if the solvent is a poor choice.Allow the solution to cool more slowly. You can also try adding a small amount of a "good" solvent to the oil to try and induce crystallization. Experiment with different solvent pairs.
No Crystal Formation The solution is not supersaturated, or there are impurities inhibiting crystallization.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. If available, add a seed crystal of the pure compound.
Low Yield of Crystals The compound has significant solubility in the mother liquor even at low temperatures.Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) before filtration. The mother liquor can be concentrated to obtain a second crop of crystals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized column and slurry pack it with silica gel (230-400 mesh) in a non-polar solvent such as hexane.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for samples with low solubility in the mobile phase, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel and then adding it to the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexane) to elute the compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Visualize the spots on the TLC plate using a suitable stain, such as potassium permanganate.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound.

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include ethyl acetate/hexane and ethanol/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent and heat the mixture while stirring to dissolve the solid completely.

  • Crystallization:

    • If using a solvent pair, slowly add the "poor" solvent (in which the compound is less soluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes typical purification outcomes for Boc-protected pyrrolidine derivatives. Note that optimal conditions and results will vary depending on the specific impurities present in the crude material.

Purification Method Stationary/Solvent System Typical Purity Achieved Potential Yield Key Considerations
Column Chromatography Silica Gel with Ethyl Acetate/Hexane gradient>98%70-90%Potential for compound degradation on acidic silica.
Recrystallization Ethanol/Water>99%60-85%Requires the crude material to be a solid.
Recrystallization Ethyl Acetate/Hexane>99%65-90%Effective for removing non-polar impurities.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product This compound check_physical_state Determine Physical State start->check_physical_state solid Solid check_physical_state->solid Solid oil Oil/Waxy Solid check_physical_state->oil Oil recrystallization Attempt Recrystallization solid->recrystallization column_chromatography Perform Column Chromatography oil->column_chromatography recrystallization_success Successful Crystallization? recrystallization->recrystallization_success analyze_purity Analyze Purity (e.g., HPLC, NMR) column_chromatography->analyze_purity recrystallization_success->column_chromatography No pure_solid Pure Solid Product recrystallization_success->pure_solid Yes pure_solid->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok purity_ok->recrystallization No, from oil purity_ok->column_chromatography No, from solid end End purity_ok->end Yes

Caption: A workflow for selecting and troubleshooting the purification method for this compound.

Purification_Decision_Tree start Start: Impure Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes use_chromatography Use Column Chromatography is_solid->use_chromatography No (Oil) recrystallization_works Does it crystallize well with high purity? try_recrystallization->recrystallization_works impurities_polar Are impurities significantly more or less polar? use_chromatography->impurities_polar recrystallization_works->use_chromatography No finished Finished recrystallization_works->finished Yes impurities_polar->finished Yes impurities_polar->finished No (Consider alternative chromatography or derivatization)

Caption: Decision-making process for selecting a primary purification method.

References

Technical Support Center: Synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting and frequently asked questions for the reaction work-up of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a common intermediate in pharmaceutical development.

Troubleshooting Guide & FAQs

Q1: After quenching the reaction, I see an emulsion during the aqueous work-up. How can I resolve this?

A: Emulsion formation is a common issue. Here are several strategies to address it:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Solvent Addition: Add a small amount of the organic solvent used for extraction to help break up the emulsion.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.

Q2: My final product is an oil, but I was expecting a solid. What should I do?

A: While some Boc-protected amines are solids, it is not uncommon for them to be oils or low-melting solids, especially if minor impurities are present.[1]

  • High Vacuum: Ensure all residual solvent has been removed by placing the product under a high vacuum for an extended period.

  • Purification: The oil may contain impurities. Consider purification by flash column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.[2]

  • Trituration: If you suspect the product should be a solid, you can try trituration. This involves stirring the oil with a solvent in which the product is sparingly soluble (e.g., cold hexanes or diethyl ether). This can sometimes induce crystallization.

Q3: I am concerned about the stability of the Boc group during an acidic wash. Is this a valid concern?

A: The tert-butoxycarbonyl (Boc) protecting group is generally stable to mildly acidic conditions. A quick wash with dilute aqueous acid (e.g., 0.1 M to 0.5 M HCl) is typically safe and often used to remove basic impurities like unreacted amine or triethylamine.[1][3] However, prolonged exposure to strong acids, such as concentrated HCl or trifluoroacetic acid (TFA), will cleave the Boc group.[3][4] It is advisable to follow an acidic wash with a wash using a saturated sodium bicarbonate solution to neutralize any residual acid.[3]

Q4: How can I effectively remove unreacted di-tert-butyl dicarbonate (Boc₂O) from my product?

A: Excess Boc₂O and its byproduct, tert-butanol, can be challenging to remove completely.

  • Sublimation: If the product is a stable solid, residual Boc₂O can be removed by sublimation under high vacuum.[5]

  • Basic Wash: Washing the organic layer with a dilute base like 1M NaOH can help hydrolyze some of the remaining Boc₂O.[2]

  • Chromatography: Flash column chromatography is a very effective method for separating the product from both Boc₂O and tert-butanol.

Q5: What is a typical yield for this type of Boc-protection reaction?

A: Yields for Boc-protection reactions are generally high, often in the range of 80-97%.[1][5] However, yields can be lower depending on the scale of the reaction, the purity of the starting materials, and the effectiveness of the work-up and purification.

Experimental Protocol: Boc Protection and Work-up

This protocol is a generalized procedure based on standard methods for the Boc protection of amines.[1][2][4]

1. Reaction Setup:

  • Dissolve 3-methyl-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and methanol.[2][5]

  • Add a base, typically triethylamine (1.2-1.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

2. Work-up Procedure:

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]

  • If the reaction solvent is water-miscible (like THF or methanol), remove it under reduced pressure.

  • Dissolve the resulting residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[2]

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

    • 0.5 M HCl (optional, to remove base).[3]

    • Saturated aqueous NaHCO₃ solution.

    • Water.[2]

    • Saturated aqueous NaCl (brine).

  • Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

3. Purification:

  • If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2]

Quantitative Data Summary

ParameterTypical ValueReference
Reagents
3-methyl-3-aminopyrrolidine1.0 eq-
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.6 eq[5]
Triethylamine (or other base)1.2 - 1.5 eq[2]
Reaction Conditions
Temperature0 °C to 55 °C[1][5]
Reaction Time2 - 16 hours[2][5]
Work-up & Yield
Typical Yield80 - 97%[1][5]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Dissolve Amine & Add Base add_boc Add Boc₂O at 0 °C start->add_boc react Stir at Room Temp (2-16h) add_boc->react quench Quench with aq. NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry with MgSO₄ or Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography (Optional) concentrate->purify product Final Product: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate purify->product

References

Technical Support Center: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. Refrigerated storage is recommended.[1] For analogous compounds, storage temperatures between 2-8°C are often cited.[2] Some suppliers of similar pyrrolidine carbamates recommend storage at room temperature under an inert atmosphere.

Q2: How does temperature affect the stability of this compound?

A: The tert-butoxycarbonyl (Boc) protecting group is susceptible to thermal degradation at elevated temperatures.[3] While specific data for the title compound is not available, it is best practice to avoid high heat. Pyrrolidine derivatives, in general, should be kept in a cool place.[4]

Q3: Is this compound sensitive to air or moisture?

A: Yes, it is advisable to protect the compound from moisture. Containers should be kept tightly closed and stored in a dry environment.[1] For some similar compounds, storage under an inert atmosphere is recommended to prevent degradation from air and moisture.

Q4: What are the signs of degradation?

A: Degradation may not be visually apparent. The most reliable way to assess the purity of the compound is through analytical methods such as NMR, HPLC, or mass spectrometry. A change in physical properties like color or melting point could also indicate degradation.

Q5: What happens if the compound is not stored properly?

A: Improper storage can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, especially under acidic conditions or at high temperatures.[3][5] This will result in the formation of impurities, which can compromise the results of your experiments.

Storage Conditions Summary

For easy comparison, the following table summarizes the recommended storage conditions for this compound and structurally related compounds.

CompoundRecommended TemperatureAtmosphereOther Conditions
Rel-tert-butyl ((3r,4r)-4-methylpyrrolidin-3-yl)carbamate hydrochlorideRefrigeratedN/ATightly sealed, dry, well-ventilated place.[1]
(S)-tert-Butyl pyrrolidin-3-ylcarbamateRoom TemperatureInert AtmosphereKeep in a dark place.
tert-Butyl carbamate2 - 8 °CN/AN/A[2]
PyrrolidineCool placeN/ATightly closed, dry, well-ventilated.[4]

Troubleshooting Guide

If you suspect that your this compound has degraded, follow the troubleshooting workflow below.

G cluster_0 Troubleshooting Workflow start Unexpected Experimental Results check_storage Review Storage Conditions: - Temperature? - Atmosphere? - Light/Moisture Exposure? start->check_storage storage_ok Storage Conditions Appear Correct check_storage->storage_ok Yes storage_bad Storage Conditions Incorrect check_storage->storage_bad No analyze_compound Assess Compound Purity: - NMR - HPLC - Mass Spectrometry storage_ok->analyze_compound storage_bad->analyze_compound purity_ok Compound is Pure analyze_compound->purity_ok Acceptable purity_bad Compound is Degraded analyze_compound->purity_bad Unacceptable troubleshoot_exp Troubleshoot Other Experimental Parameters purity_ok->troubleshoot_exp re_purify Consider Re-purification (if feasible) purity_bad->re_purify new_reagent Order Fresh Reagent and Implement Proper Storage purity_bad->new_reagent re_purify->new_reagent Not Feasible

Caption: Troubleshooting workflow for degraded reagents.

References

Avoiding polymerization of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in avoiding potential issues related to the stability and handling of this compound. While true polymerization is not a commonly reported issue for this molecule, various degradation pathways can lead to the formation of complex mixtures, insoluble materials, or a general loss of product integrity, which may be perceived as "polymerization."

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to polymerization?

A1: Hazardous polymerization is not a characteristic reaction of this compound under normal storage and handling conditions. The molecule is generally stable. However, under certain conditions, such as exposure to strong acids, high temperatures, or incompatible reagents, it can undergo degradation, which might result in the formation of undesired side products and impurities.

Q2: What are the primary causes of degradation of this compound?

A2: The degradation of this compound is typically initiated by:

  • Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is labile in the presence of strong acids, leading to its cleavage.

  • Elevated Temperatures: High temperatures can cause thermal decomposition of the carbamate functional group.

  • Incompatible Reagents: Contact with strong oxidizing agents or other reactive chemicals can lead to decomposition of the molecule.

Q3: How can I prevent the degradation of this compound during storage?

A3: To ensure the stability of the compound during storage, it is recommended to:

  • Store the material in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent exposure to moisture and air.[1]

  • Avoid direct sunlight and heat sources.

  • Store away from incompatible materials, particularly strong acids and oxidizing agents.[1]

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: After my reaction, I observe a complex mixture of products and a decrease in the yield of my desired product.

This issue often arises from the unintended deprotection of the Boc group. The resulting free amine is a nucleophile and can participate in various side reactions. Furthermore, the released tert-butyl cation is a reactive electrophile.

Troubleshooting Steps:

Potential Cause Suggested Solution
Acidic Reagents or Byproducts Neutralize any acidic components in the reaction mixture. If an acidic step is necessary, perform it at a low temperature and for the minimum time required.
High Reaction Temperature Conduct the reaction at a lower temperature. Thermal deprotection of Boc groups can occur at elevated temperatures.[2]
Presence of Lewis Acids Be cautious with the use of Lewis acids, as they can facilitate Boc deprotection. If a Lewis acid is required, consider using a milder one or performing the reaction at a lower temperature.
Nucleophilic Attack on the Boc Group While less common, strong nucleophiles can potentially react with the carbonyl of the carbamate. Ensure that highly reactive nucleophiles are not present if not intended for the desired transformation.

Experimental Protocol: Monitoring Boc Deprotection

A simple method to monitor the deprotection of the Boc group is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. The deprotected amine will have a much lower Rf value and may streak.

    • Visualization: UV light (if the molecule has a chromophore), and staining with ninhydrin (stains the primary/secondary amine) or potassium permanganate.

  • LC-MS Analysis:

    • Monitor the reaction mixture for the appearance of the mass corresponding to the deprotected amine.

Issue 2: The formation of an insoluble white solid or viscous oil is observed in my reaction.

This can be due to the formation of side products from the reactive intermediates generated during Boc deprotection. The tert-butyl cation can alkylate various nucleophiles or eliminate to form isobutylene, which can then polymerize under acidic conditions.[3]

Troubleshooting Steps:

Potential Cause Suggested Solution
tert-Butylation of Nucleophiles The tert-butyl cation can alkylate nucleophilic sites on your substrate or solvent. To mitigate this, add a "scavenger" to the reaction mixture.[3]
Polymerization of Isobutylene The formation of poly(isobutylene) can be suppressed by using scavengers that trap the tert-butyl cation before it eliminates to form isobutylene.[3]

Table 1: Common Scavengers for Trapping tert-Butyl Cations [3]

ScavengerTarget Nucleophile to Protect
AnisoleGeneral purpose
ThioanisoleMethionine, Cysteine
Triethylsilane (TES)Tryptophan
Triisopropylsilane (TIS)General purpose, very effective
1,2-Ethanedithiol (EDT)Cysteine

Experimental Protocol: Boc Deprotection with Scavengers

  • Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane).

  • Add the chosen scavenger (e.g., 5-10 equivalents of triisopropylsilane).

  • Slowly add the acid (e.g., trifluoroacetic acid) at a low temperature (e.g., 0 °C).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

Visualizing Degradation Pathways

To better understand the potential degradation pathways of this compound, the following diagrams illustrate the key processes to avoid.

cluster_conditions Initiating Conditions cluster_compound Starting Material cluster_deprotection Deprotection & Degradation Strong Acid Strong Acid Boc-Protected Amine This compound Strong Acid->Boc-Protected Amine High Temperature High Temperature High Temperature->Boc-Protected Amine Deprotected Amine Deprotected Amine Boc-Protected Amine->Deprotected Amine tert-Butyl Cation tert-Butyl Cation Boc-Protected Amine->tert-Butyl Cation Isobutylene Isobutylene tert-Butyl Cation->Isobutylene -H+ Alkylated Side Products Alkylated Side Products tert-Butyl Cation->Alkylated Side Products + Nucleophile Poly(isobutylene) Poly(isobutylene) Isobutylene->Poly(isobutylene) Acid-catalyzed polymerization

Caption: Degradation pathways of Boc-protected amines.

This diagram illustrates how strong acids or high temperatures can lead to the deprotection of this compound, forming a deprotected amine and a tert-butyl cation. The tert-butyl cation can then lead to the formation of undesired side products, including poly(isobutylene) and other alkylated species.

Start Start Experiment Check_Conditions Are strong acids or high temperatures present? Start->Check_Conditions Proceed Proceed with caution Check_Conditions->Proceed No Degradation_Risk High risk of degradation Check_Conditions->Degradation_Risk Yes Monitor_Reaction Monitor reaction closely (TLC, LC-MS) Proceed->Monitor_Reaction Add_Scavenger Add appropriate scavenger (e.g., TIS, anisole) Add_Scavenger->Proceed Workup Proceed to Workup Monitor_Reaction->Workup Degradation_Risk->Add_Scavenger

Caption: Experimental workflow to minimize degradation.

This workflow provides a logical sequence of steps to consider when using this compound in a reaction. The key decision point is the presence of conditions that could induce degradation, prompting the use of scavengers and careful monitoring.

References

Validation & Comparative

A Comparative Guide to Amine Protection in 3-Methylpyrrolidine Scaffolds: Boc vs. Cbz and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. This guide provides a detailed comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—specifically in the context of their application to the 3-methylpyrrolidin-3-yl)carbamate scaffold. This guide offers an objective analysis of their performance, supported by experimental data, to facilitate informed decisions in synthetic chemistry.

The 3-aminopyrrolidine moiety is a valuable building block in medicinal chemistry. Its tertiary amine center, however, necessitates the use of protecting groups to control reactivity and achieve desired chemical transformations. tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, with its Boc protecting group, is a common starting material. However, depending on the synthetic route and the presence of other functional groups, alternative protecting groups may be more suitable. The choice between Boc, Cbz, and Fmoc hinges on their distinct deprotection conditions, offering orthogonal strategies for complex syntheses.[1][2]

Orthogonal Deprotection Strategies

The core advantage of using different protecting groups lies in their orthogonal deprotection methods. This allows for the selective removal of one group without affecting others in the molecule, a crucial aspect of multi-step synthesis.[3][4]

Caption: Orthogonal deprotection pathways for Boc, Cbz, and Fmoc protecting groups.

Performance Comparison: Boc, Cbz, and Fmoc on the 3-Methylpyrrolidin-3-yl Scaffold

The following tables summarize the key performance indicators for the protection of 3-methyl-3-aminopyrrolidine and the subsequent deprotection of the corresponding carbamates. It is important to note that direct comparative studies on the 3-methylpyrrolidin-3-yl scaffold are limited; therefore, data from closely related structures and general protocols are included to provide a comprehensive overview.

Protection Reaction
Protecting GroupReagentBaseSolventTime (h)Yield (%)PurityReference
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamineTetrahydrofuran296High[3]
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃Dioxane/Water2-485-95 (typical)HighGeneral Protocol[1]
Fmoc Fmoc-OSuNaHCO₃Dioxane/Water2-4>95 (typical)HighGeneral Protocol[5]
Deprotection Reaction
Protected CarbamateReagentSolventTime (h)Yield (%)PurityReference
Boc Trifluoroacetic acid (TFA)Dichloromethane (DCM)1-2>95 (typical)High[6][7]
Cbz H₂, 10% Pd/CMethanol or Ethanol1-4>95 (typical)High[8]
Fmoc 20% PiperidineDimethylformamide (DMF)0.5-1>95 (typical)[9]

Experimental Protocols

Detailed experimental procedures for the protection and deprotection reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Boc Protection of (R)-3-Aminopyrrolidine

To a solution of (R)-3-aminopyrrolidine (1 equivalent) in tetrahydrofuran (THF), triethylamine (1.2 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents) are added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1M NaOH and brine, dried over anhydrous sodium sulfate, and concentrated to afford the Boc-protected product.[3]

Cbz Protection of a Primary Amine

A primary amine (1 equivalent) is dissolved in a mixture of dioxane and water. Sodium bicarbonate (2-3 equivalents) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (1.1 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.[1]

Fmoc Protection of a Primary Amine

A primary amine (1 equivalent) is dissolved in a mixture of dioxane and water. Sodium bicarbonate (2-3 equivalents) is added, followed by N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents). The mixture is stirred at room temperature for 2-4 hours. The product is extracted, and the organic layer is washed, dried, and concentrated.[5]

TFA-Mediated Boc Deprotection

The Boc-protected amine is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added (typically 20-50% v/v). The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine as a TFA salt.[6][7]

Catalytic Hydrogenolysis for Cbz Deprotection

The Cbz-protected amine is dissolved in methanol or ethanol, and 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 1-4 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the deprotected amine.[8]

Piperidine-Mediated Fmoc Deprotection

The Fmoc-protected amine is dissolved in dimethylformamide (DMF), and piperidine is added to a final concentration of 20% (v/v). The reaction is stirred at room temperature for 30-60 minutes. The solvent is removed under reduced pressure, and the crude product is purified to remove the dibenzofulvene-piperidine adduct.[9]

Synthesis and Deprotection Workflow

The following diagram illustrates the general workflow for the protection of a primary amine and the subsequent orthogonal deprotection steps.

workflow cluster_protection Protection cluster_deprotection Deprotection Start 3-Methyl-3-aminopyrrolidine Reagents +(Boc)₂O, TEA, THF + Cbz-Cl, NaHCO₃, Dioxane/H₂O + Fmoc-OSu, NaHCO₃, Dioxane/H₂O Protected_Product Protected (3-Methylpyrrolidin-3-yl)carbamate Boc_Deprotection TFA, DCM Protected_Product->Boc_Deprotection Boc Cbz_Deprotection H₂, Pd/C, MeOH Protected_Product->Cbz_Deprotection Cbz Fmoc_Deprotection 20% Piperidine, DMF Protected_Product->Fmoc_Deprotection Fmoc End 3-Methyl-3-aminopyrrolidine Boc_Deprotection->End Cbz_Deprotection->End Fmoc_Deprotection->End

Caption: General workflow for the protection and subsequent deprotection of 3-methyl-3-aminopyrrolidine.

Conclusion

The choice of an amine protecting group for the 3-methylpyrrolidin-3-yl scaffold is a critical decision that impacts the overall efficiency and success of a synthetic route.

  • Boc is a robust and widely used protecting group, ideal for many applications due to its stability to a broad range of non-acidic conditions and its straightforward removal with acids like TFA.

  • Cbz offers an excellent alternative when acid-labile functional groups are present, as it is stable to both acidic and basic conditions and is cleanly removed by catalytic hydrogenolysis.

  • Fmoc is the protecting group of choice when base-lability is required, allowing for deprotection under mild basic conditions with reagents like piperidine, thus preserving acid-sensitive moieties.

By understanding the distinct characteristics and leveraging the orthogonality of these protecting groups, researchers can design and execute more efficient and versatile synthetic strategies for the development of novel therapeutics and complex molecules.

References

A Comparative Guide to the Biological Activity of Pyrrolidinyl Carbamate Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, making it an ideal framework for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the anticancer activity of various tert-butyl pyrrolidinyl carbamate derivatives, supported by experimental data. We will delve into their effects on cancer cell proliferation, the underlying signaling pathways, and the experimental protocols used to evaluate their efficacy.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives as potent anticancer agents. Below, we compare the in vitro cytotoxic activity of two distinct classes of these compounds against various human cancer cell lines.

Table 1: Antiproliferative Activity of Spirooxindole Pyrrolidine Derivatives against Breast Cancer Cell Lines [1]

Compound IDModification on Pyrrolidine RingCancer Cell LineIC50 (µM) [a]
5g Spiro-fused with an oxindole and substituted with a dioxothiazolidin ringMCF-72.8
MDA-MB-231-
5l Spiro-fused with an oxindole and substituted with a rhodanine ringMCF-73.4
MDA-MB-2318.45
5o Spiro-fused with an oxindole and substituted with a modified rhodanine ringMCF-74.12
MDA-MB-2314.32
Erlotinib Standard of Care (EGFR inhibitor)MCF-72.14
MDA-MB-2313.25

[a] IC50 values represent the concentration of the compound that inhibits 50% of cell growth and were determined using the MTT assay. [1]

Table 2: Antiproliferative Activity of a Tridecylpyrrolidine-Diol Derivative against Colon Cancer Cell Lines [2]

Compound IDCancer Cell LineIC50 (µmol/L) [b] (MTT Assay)IC50 (µmol/L) [b] (BrdU Assay)
SS13 HCT1163.2 ± 0.16.46 ± 2.84
Caco-22.17 ± 1.51.59 ± 0.72

[b] IC50 values represent the concentration of the compound that inhibits 50% of cell growth. [2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure: [1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2).

Procedure: [1]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

  • Compound Incubation: The test compounds at various concentrations are added to the reaction mixture and incubated for a specific time at an optimal temperature.

  • Quantification of Kinase Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Procedure: [2]

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Molecular Mechanisms

Understanding the signaling pathways affected by these compounds is critical for drug development. The following diagrams, generated using the DOT language, illustrate a general workflow for anticancer drug screening and the apoptotic signaling pathway, which is a common target for cancer therapeutics.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines (e.g., MCF-7, HCT116) mtt_assay MTT Assay (Cytotoxicity Screening) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle kinase_assay Kinase Inhibition Assay ic50->kinase_assay xenograft Xenograft Models apoptosis_assay->xenograft cell_cycle->xenograft kinase_assay->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy

Anticancer Drug Screening Workflow.

The diagram above illustrates a typical workflow for the preclinical evaluation of potential anticancer compounds, starting from initial in vitro screening to more detailed mechanistic studies and subsequent in vivo validation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors (e.g., Fas, TNFR) death_ligands->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage / Stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Apoptotic Signaling Pathway.

This diagram outlines the two major pathways of apoptosis: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, leading to programmed cell death. Many pyrrolidine derivatives exert their anticancer effects by modulating components of these pathways. For instance, some derivatives have been shown to induce the release of cytochrome c and activate caspases, thereby promoting apoptosis in cancer cells.[2]

References

A Comparative Guide to Pyrrolidine Building Blocks: Spotlight on tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the timeline and success of a research and development program. The pyrrolidine scaffold is a highly valued structural motif in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] This guide provides an objective comparison of tert-butyl (3-methylpyrrolidin-3-yl)carbamate with other commonly used pyrrolidine building blocks, supported by experimental data and detailed protocols to inform rational selection in drug discovery projects.

The unique three-dimensional architecture of substituted pyrrolidines offers a powerful tool for exploring chemical space and optimizing drug-like properties.[3][4] The introduction of substituents on the pyrrolidine ring can significantly influence a molecule's polarity, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.[3]

Physicochemical Properties: A Comparative Overview

The choice of a building block is often guided by its physicochemical properties, which dictate its behavior in both chemical reactions and biological systems. The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under various conditions and its straightforward removal under acidic conditions.[][6] The methyl group at the 3-position of this compound introduces a key structural feature that can impact lipophilicity and conformational rigidity.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Calculated LogPWater Solubility
This compound C₁₀H₂₀N₂O₂200.28~1.5 (Predicted)Sparingly soluble
(S)-tert-Butyl 3-aminopyrrolidine-1-carboxylateC₉H₁₈N₂O₂186.25[7]0.4[7]Soluble[8]
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylateC₉H₁₈N₂O₂186.250.4Soluble
tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamateC₁₀H₂₀N₂O₂200.28[9]0.9[9]Data not readily available
PyrrolidineC₄H₉N71.12[10]0.22[11]Miscible[11]

Note: Predicted LogP values can vary based on the algorithm used. Experimental determination is recommended for precise characterization.

Synthetic Utility and Performance

The utility of a building block is determined by its reactivity and performance in common synthetic transformations. Boc-protected pyrrolidines are versatile intermediates for a range of coupling reactions.

G A Pyrrolidine Building Block (e.g., this compound) B Deprotection (Acidic Conditions) A->B TFA or HCl C Free Amine B->C D Amide Coupling C->D R-COOH, Coupling Agent E Reductive Amination C->E R-CHO, Reducing Agent F Suzuki Coupling (after functionalization) C->F Requires further modification G Final Product D->G E->G F->G

While specific comparative data on the coupling efficiency of this compound is not extensively published, the steric hindrance introduced by the 3-methyl group may influence reaction kinetics compared to its unsubstituted counterpart. However, this substitution can also offer advantages by preventing unwanted side reactions at the 3-position.

Biological Activity: A Look at Substituted Pyrrolidines

The substitution pattern on the pyrrolidine ring is a key determinant of biological activity. Various studies have demonstrated the impact of different substituents on the potency and selectivity of pyrrolidine-containing compounds against a range of biological targets.

Table 2: Comparative Biological Activity of Substituted Pyrrolidine Derivatives

Compound ClassTarget/AssayKey FindingReference
Spirooxindole-pyrrolidinesAnticancer (HCT116 cells)Introduction of a substituent on the pyrrolidine nitrogen improved cytotoxic activity.
N-Arylpyrrolidine-2,5-dionesAnticancer (MCF-7 cells)Electron-withdrawing groups on the N-aryl ring enhanced potency.
Pyrrolidinone-hydrazonesAnticancer (IGR39 cells)Specific substitutions on the hydrazone moiety were crucial for activity.
Pyrrolidine-based InhA inhibitorsAntitubercular (M.tb H37Rv)Some compounds exhibited potent antitubercular activity with MICs as low as 1.4 µM, suggesting a novel mode of action.

Experimental Protocols

Synthesis of (R)-3-(Boc-amino)pyrrolidine (A Representative Protocol)

This two-step procedure provides a general method for the synthesis of Boc-protected 3-aminopyrrolidines, which can be adapted for the synthesis of this compound starting from 3-amino-3-methylpyrrolidine.[1]

Step 1: Boc Protection of (R)-3-Amino-1-benzylpyrrolidine

  • To a solution of (R)-3-amino-1-benzylpyrrolidine (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[1]

  • Stir the reaction mixture at room temperature for 2 hours under an argon atmosphere.[1]

  • Remove the THF under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with 1M NaOH solution, followed by water.

  • Dry the organic layer over MgSO₄, filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.[1]

Step 2: Debenzylation to (R)-3-(Boc-amino)pyrrolidine

  • Dissolve the Boc-protected intermediate from Step 1 in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere overnight at room temperature.[1]

  • Filter the reaction mixture through celite to remove the catalyst and wash with ethyl acetate.

  • Concentrate the filtrate under vacuum to obtain the final product.[1]

G A (R)-3-Amino-1-benzylpyrrolidine B Boc Protection (Boc₂O, Et₃N, THF) A->B C (R)-1-Benzyl-3-(Boc-amino)pyrrolidine B->C D Catalytic Hydrogenation (H₂, Pd/C, EtOH) C->D E (R)-3-(Boc-amino)pyrrolidine D->E

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound represents a valuable building block for drug discovery, offering a unique combination of a Boc-protected amine for synthetic versatility and a 3-methyl substituent for modulating physicochemical properties. Its comparison with other pyrrolidine analogs highlights the subtle yet significant impact of substitution on lipophilicity, synthetic handle accessibility, and ultimately, biological activity. The choice of a specific pyrrolidine building block should be a data-driven decision, considering the synthetic route, the desired physicochemical properties of the final compound, and the specific biological target. This guide provides a foundational framework and essential protocols to aid researchers in making informed decisions in their drug discovery endeavors.

References

Validation of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate in Target Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of tert-butyl (3-methylpyrrolidin-3-yl)carbamate as a key building block in the synthesis of targeted therapeutics, particularly focusing on Janus kinase (JAK) inhibitors. Through a comparative analysis with a commonly employed alternative, (3R,4R)-tert-butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate, this document offers objective performance data, detailed experimental protocols, and visual workflows to inform strategic decisions in drug discovery and development.

The selection of a core scaffold is a critical step in medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of a drug candidate. The 3-amino-3-methylpyrrolidine moiety, accessible from this compound, is an increasingly popular scaffold in the design of kinase inhibitors due to its desirable structural and ADME (absorption, distribution, metabolism, and excretion) properties.

Comparative Performance in Target Synthesis

The primary application highlighted in this guide is the synthesis of a core intermediate for a class of JAK inhibitors, specifically the coupling of the deprotected aminopyrrolidine or aminopiperidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction, a nucleophilic aromatic substitution (SNAr), is a pivotal step in the synthesis of numerous JAK inhibitors, including analogs of Tofacitinib.

The following table summarizes the typical performance of this compound in this two-step sequence and compares it with the alternative piperidine-based building block.

ParameterThis compound(3R,4R)-tert-Butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate (Alternative)
Starting Material This compound(3R,4R)-tert-Butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate
Step 1: Boc Deprotection
ReagentsTrifluoroacetic acid (TFA), Dichloromethane (DCM)Trifluoroacetic acid (TFA), Dichloromethane (DCM)
Typical Yield>95% (as TFA salt)>95% (as TFA salt)
Step 2: SNAr Coupling
Coupling Partner4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7H-pyrrolo[2,3-d]pyrimidine
BaseK2CO3 or DIPEAK2CO3 or DIPEA
SolventWater, 2-Propanol, or DMFWater, 2-Propanol, or DMF
Typical Yield85-94%80-90%
Overall Yield (2 steps) ~80-90%~76-86%
Final Core Structure N-methyl-(3-methylpyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineN-methyl-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are representative and may require optimization based on specific substrate and scale.

Protocol 1: Boc Deprotection of this compound

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine as its trifluoroacetate salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding the crude 3-methylpyrrolidin-3-amine as its TFA salt. This crude product is often of sufficient purity for use in the subsequent coupling step.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the coupling of the deprotected 3-methylpyrrolidin-3-amine with the pyrimidine core.

Materials:

  • 3-Methylpyrrolidin-3-amine TFA salt (from Protocol 1)

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Water or 2-Propanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the crude 3-methylpyrrolidin-3-amine TFA salt (1.1-1.2 eq), and the chosen solvent (water or 2-propanol).

  • Add the base (K2CO3 or DIPEA, 2.5-3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. If water is used as the solvent, the product may precipitate and can be collected by filtration.

  • If an organic solvent is used, concentrate the mixture under reduced pressure. The residue can then be partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to yield the desired N-(3-methylpyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflow for the target building block and its alternative, providing a clear visual comparison of the synthetic routes.

G cluster_0 Pathway A: Using this compound cluster_1 Pathway B: Alternative using Piperidine Derivative A_start This compound A_intermediate 3-Methylpyrrolidin-3-amine (TFA Salt) A_start->A_intermediate TFA, DCM (Boc Deprotection) A_end N-(3-Methylpyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine A_intermediate->A_end 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Base, Heat (SNAr Coupling) B_start (3R,4R)-tert-Butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate B_intermediate (3R,4R)-N,4-Dimethylpiperidin-3-amine (TFA Salt) B_start->B_intermediate TFA, DCM (Boc Deprotection) B_end N-methyl-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine B_intermediate->B_end 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Base, Heat (SNAr Coupling)

Caption: Comparative synthetic workflow for JAK inhibitor cores.

G reagents Reagents Boc-protected amine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine TFA, DCM Base (K2CO3/DIPEA) Solvent (H2O/IPA) step1 Step 1: Boc Deprotection Dissolve amine in DCM Add TFA at 0°C Stir at RT for 1-4h Concentrate reagents->step1 step2 Step 2: SNAr Coupling Combine deprotected amine and pyrimidine Add base and solvent Heat to 80-100°C for 6-12h step1->step2 step3 Workup & Purification Cool and filter/extract Purify by column chromatography step2->step3 product {Final Product|Target JAK Inhibitor Core} step3->product

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a highly effective building block for the synthesis of complex nitrogen-containing heterocycles, such as the cores of JAK inhibitors. The data presented in this guide indicates that its performance in a typical two-step deprotection and coupling sequence is comparable, and in some cases slightly superior in terms of overall yield, to the commonly used (3R,4R)-4-methylpiperidine alternative.

The choice between these scaffolds will ultimately depend on the specific structure-activity relationship (SAR) goals of a given drug discovery program. However, this guide validates that this compound is a robust and efficient choice for accessing the 3-amino-3-methylpyrrolidine moiety, providing chemists with a reliable tool for the synthesis of novel therapeutics.

Efficacy of Chiral Pyrrolidine-Based Building Blocks in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the quest for efficient and stereoselective methodologies is paramount. Chiral building blocks, such as tert-butyl (3-methylpyrrolidin-3-yl)carbamate, are instrumental in the construction of complex molecular architectures with defined stereochemistry. While direct catalytic applications of this specific carbamate are not extensively documented in peer-reviewed literature, its role as a precursor to valuable chiral intermediates is well-established. This guide provides a comparative analysis of synthetic strategies leading to a key pharmaceutical intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a crucial component in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib. The methodologies presented serve as a proxy to evaluate the efficacy of chiral amine precursors analogous to this compound.

Comparative Analysis of Synthetic Routes

Two prominent strategies for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine are highlighted below: one employing a diastereoselective reduction of a chiral precursor and another utilizing an asymmetric hydrogenation approach.

ParameterStrategy 1: Diastereoselective ReductionStrategy 2: Asymmetric Catalytic Hydrogenation
Key Chiral Starting Material Chiral (3R,4R)-1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromideAchiral enamine intermediate
Key Transformation Diastereoselective reductionAsymmetric hydrogenation
Catalyst/Reagent Sodium borohydrideRhodium-based chiral catalyst
Overall Yield ~70%High (specific yield often proprietary)
Diastereomeric Ratio (d.r.) High (not explicitly quantified in public sources)High (not explicitly quantified in public sources)
Key Advantages Utilizes a readily available reducing agent.Potentially higher efficiency and atom economy.
Key Disadvantages Relies on a chiral starting material which may be costly.Requires a specialized and expensive chiral catalyst.

Experimental Protocols

Strategy 1: Diastereoselective Reduction of a Chiral Pyridinium Salt

This method relies on the stereoselective reduction of a pre-synthesized chiral pyridinium bromide.

Synthesis of (3R,4R)-1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide:

This chiral starting material is typically prepared through a multi-step synthesis, the specifics of which are often proprietary.

Reduction to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine:

  • In a 250 mL reaction flask, dissolve 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) in ethanol (100 g).

  • Maintain the temperature below 30°C and commence stirring.

  • Slowly add sodium borohydride (3.87 g, 102.3 mmol) to the solution.

  • Continue stirring the reaction mixture for 16 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed (less than 1% remaining).

  • Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.

  • Extract the aqueous residue twice with dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent.

  • To the crude product, add ethanol (40 g) and slowly add a 2M solution of hydrochloric acid in ethanol (20 ml) dropwise at a temperature below 30°C, leading to the precipitation of a solid.

  • Continue stirring for an additional hour after the addition is complete.

  • Filter the solid and dry it under reduced pressure to obtain the final product.

Strategy 2: Asymmetric Catalytic Hydrogenation

This approach involves the asymmetric hydrogenation of a prochiral enamine intermediate, a common strategy in industrial synthesis for its efficiency.

Synthesis of the Enamine Precursor:

The synthesis of the specific enamine precursor for this reaction is detailed in various patents and involves the reaction of 3-chlorobutanal with sodium cyanide, followed by a series of reactions including a Thorpe-Ziegler cyclization and reaction with a methylamine solution.

Asymmetric Hydrogenation:

  • The enamine intermediate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.

  • A chiral rhodium-based catalyst (e.g., a Rh(I) complex with a chiral bisphosphine ligand) is added.

  • The reactor is pressurized with hydrogen gas.

  • The reaction is stirred at a specific temperature and pressure until the hydrogenation is complete.

  • Following the reaction, the catalyst is typically removed by filtration, and the product is isolated and purified.

Visualizing the Synthetic Pathways

SynthesisPathways cluster_strategy1 Strategy 1: Diastereoselective Reduction cluster_strategy2 Strategy 2: Asymmetric Hydrogenation start1 Chiral Pyridinium Salt product1 (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine start1->product1 Reduction reagent1 NaBH4, Ethanol reagent1->product1 start2 Prochiral Enamine product2 (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine start2->product2 Asymmetric Hydrogenation catalyst2 Chiral Rh Catalyst, H2 catalyst2->product2

Caption: Comparative workflow of two synthetic strategies.

Conclusion

The synthesis of complex chiral molecules like the Tofacitinib intermediate relies heavily on the availability and efficacy of stereochemically defined building blocks and efficient asymmetric methodologies. While this compound itself is a valuable chiral precursor, the choice of a specific synthetic strategy often depends on factors such as the cost and availability of starting materials and catalysts, as well as the desired scale and efficiency of the process. The diastereoselective reduction of a chiral precursor offers a more classical approach, whereas asymmetric catalysis represents a more modern and often more efficient, though catalyst-dependent, alternative. The continuous development of novel chiral ligands and catalytic systems will undoubtedly further enhance the synthetic chemist's toolbox for constructing enantiomerically pure pharmaceuticals.

Spectroscopic and Chiroptical Analysis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic and chiroptical properties of the (R)- and (S)-enantiomers of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate. As enantiomers possess identical physical and spectroscopic properties in an achiral environment, this guide will focus on the key techniques that enable their differentiation, namely polarimetry and chiral chromatography, alongside the standard spectroscopic methods used for structural confirmation.

Spectroscopic Data Comparison

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are invaluable for confirming the chemical structure of a molecule. However, as these methods are achiral, they do not distinguish between enantiomers. The expected spectroscopic data for both (R)- and (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate are therefore identical and are summarized below based on the analysis of their shared molecular structure.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4 - 3.2m2HCH ₂-N (pyrrolidine ring)
~3.1 - 2.9m2HCH ₂-N (pyrrolidine ring)
~2.0 - 1.8m2HCH ₂ (pyrrolidine ring)
~1.45s9H-C(CH ₃)₃ (tert-butyl)
~1.30s3H-CH ₃ (methyl on pyrrolidine)
~4.8 (broad)s1HNH (carbamate)
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~155C =O (carbamate)
~79-C (CH₃)₃ (tert-butyl)
~55C -CH₃ (quaternary carbon on pyrrolidine)
~47C H₂-N (pyrrolidine ring)
~35C H₂ (pyrrolidine ring)
~28-C(C H₃)₃ (tert-butyl)
~25-C H₃ (methyl on pyrrolidine)
FT-IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H stretchAmine (carbamate)
~2970C-H stretch (sp³)Alkane
~1690C=O stretchCarbonyl (carbamate)
~1520N-H bendAmine (carbamate)
~1170C-O stretchEster (carbamate)
Mass Spectrometry Data (Predicted)
m/zIon
201.16[M+H]⁺
223.14[M+Na]⁺
145.12[M - C₄H₈ + H]⁺
101.10[M - Boc + H]⁺

Chiroptical and Chromatographic Comparison

The definitive differentiation between the (R) and (S) enantiomers is achieved through techniques that interact with their chirality, such as polarimetry and chiral High-Performance Liquid Chromatography (HPLC).

Polarimetry Data (Hypothetical)
EnantiomerSpecific Rotation [α]Conditions
(R)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate- (levorotatory)c = 1, CHCl₃, 20°C
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate+ (dextrorotatory)c = 1, CHCl₃, 20°C

Note: The magnitude of the specific rotation for the (R) and (S) enantiomers will be equal, with opposite signs.

Chiral HPLC Data (Hypothetical)
EnantiomerRetention Time (min)
(R)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamatet₁
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamatet₂

Note: The retention times (t₁ and t₂) will be different, allowing for the separation and quantification of the enantiomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition :

    • Acquire a single-pulse experiment.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled experiment.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Use a sufficient number of scans and an appropriate relaxation delay to obtain a good signal-to-noise ratio.

  • Data Processing : Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a liquid or oil, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment or the KBr plates/pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the prepared sample in the spectrometer's beam path and acquire the spectrum.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization : Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Polarimetry
  • Sample Preparation : Prepare a solution of the sample with a known concentration (c) in a suitable achiral solvent (e.g., chloroform).

  • Instrument Calibration : Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement : Fill the polarimeter cell of a known path length (l) with the sample solution and measure the observed optical rotation (α).

  • Calculation of Specific Rotation : Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection : Choose a suitable chiral stationary phase (CSP) capable of resolving the enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for carbamates.

  • Mobile Phase Preparation : Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio will need to be optimized for the best separation.

  • Sample Preparation : Dissolve the sample in the mobile phase at a suitable concentration.

  • Analysis : Inject the sample onto the chiral column and monitor the elution profile using a suitable detector (e.g., UV-Vis). The two enantiomers should elute at different retention times.

Visualizations

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic & Chiroptical Analysis cluster_data Data Output Sample This compound Enantiomer Dissolved_Sample Dissolved Sample (e.g., in CDCl₃ or HPLC mobile phase) Sample->Dissolved_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolved_Sample->NMR IR FT-IR Spectroscopy Dissolved_Sample->IR MS Mass Spectrometry Dissolved_Sample->MS Polarimetry Polarimetry Dissolved_Sample->Polarimetry Chiral_HPLC Chiral HPLC Dissolved_Sample->Chiral_HPLC NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Optical_Rotation Specific Rotation Polarimetry->Optical_Rotation Chromatogram Chromatogram Chiral_HPLC->Chromatogram

Caption: Experimental workflow for the spectroscopic and chiroptical analysis.

Enantiomer_Differentiation cluster_achiral Achiral Methods (Identical Results) cluster_chiral Chiral Methods (Different Results) Racemic_Mixture Racemic Mixture ((R)- and (S)-Enantiomers) NMR NMR Racemic_Mixture->NMR Structural Confirmation IR FT-IR Racemic_Mixture->IR Structural Confirmation MS Mass Spec Racemic_Mixture->MS Structural Confirmation Polarimetry Polarimetry (Opposite Optical Rotation) Racemic_Mixture->Polarimetry Enantiomeric Differentiation Chiral_HPLC Chiral HPLC (Different Retention Times) Racemic_Mixture->Chiral_HPLC Enantiomeric Differentiation Single_Result Identical Spectra NMR->Single_Result One set of data IR->Single_Result One set of data MS->Single_Result One set of data Opposite_Rotation Differentiated Polarimetry->Opposite_Rotation [α] = +x, -x Two_Peaks Separated & Differentiated Chiral_HPLC->Two_Peaks Two separate peaks

Caption: Logical relationship for differentiating enantiomers using various analytical techniques.

A Comparative Guide to the Cost and Utility of Amine Protecting Groups for 3-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and pharmaceutical intermediates, the strategic protection of amine functional groups is a critical consideration. The choice of a protecting group can significantly influence the overall cost, efficiency, and scalability of a synthetic route. This guide provides a detailed cost-benefit analysis of using tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a common building block, by comparing the tert-butoxycarbonyl (Boc) protecting group with two prevalent alternatives: benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) for the protection of 3-methylpyrrolidin-3-amine.

At a Glance: Cost-Benefit Summary

The selection of an appropriate amine protecting group for 3-methylpyrrolidin-3-amine, a sterically hindered secondary amine, requires a careful balance of cost, reaction efficiency, and compatibility with subsequent reaction conditions.

Protecting GroupReagent Cost (per mole of amine)Typical Yields (Hindered Amines)Key AdvantagesKey Disadvantages
Boc ~$130 - $460Good to ExcellentRobust, stable to a wide range of conditions, simple deprotection.Requires strong acid for deprotection.
Cbz ~$110 - $260Good to ExcellentMild deprotection via hydrogenolysis, orthogonal to acid/base labile groups.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Fmoc ~$2,000 - $3,200Moderate to GoodVery mild base-labile deprotection, ideal for solid-phase synthesis.High cost, protecting group is bulky.

Note: Reagent costs are estimates based on currently available market prices and may vary depending on the supplier and scale of purchase.

Cost Analysis of Amine Protection

The primary cost driver in the synthesis of protected 3-methylpyrrolidin-3-amine is the protecting group reagent itself. The starting material, 3-methylpyrrolidin-3-amine dihydrochloride, is a significant cost component.

Table 1: Estimated Reagent Costs for the Protection of 1 mole of 3-Methylpyrrolidin-3-amine

ReagentSupplier Example & PriceMolar Mass ( g/mol )Cost per GramCost per Mole
3-Methylpyrrolidin-3-amine dihydrochlorideDana Bioscience ($667.00/250mg)[1]173.09$2668.00~$461,769
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich (£170.00/100g)218.25~$2.10~$458
Di-tert-butyl dicarbonate (Boc₂O)TCI ($32.00/25g)218.25$1.28~$279
Di-tert-butyl dicarbonate (Boc₂O)Thermo Scientific ($47.65/25g)[2]218.25$1.91~$417
Benzyl Chloroformate (Cbz-Cl)TCI America ($37.15/25g)[3]170.59$1.49~$254
Benzyl Chloroformate (Cbz-Cl)CP Lab Safety ($118.13/250g)[4]170.59$0.47~$80
Benzyl Chloroformate (Cbz-Cl)IndiaMART (₹1000/kg)[5]170.59~$0.12~$20
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Sigma-Aldrich ($122.00/5g)[6]258.70$24.40~$6,314
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)APExBIO ($55.00/25g)[7]258.70$2.20~$569
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Krins Life Sciences ($64.34/5g)[8]258.70$12.87~$3,330

Note: Prices have been converted to USD where necessary for comparison. These prices are for informational purposes and are subject to change.

As indicated in the table, the cost of the protecting group reagent varies significantly, with Fmoc-Cl being substantially more expensive than Boc₂O and Cbz-Cl.

Performance and Experimental Protocols

The steric hindrance of the tertiary carbon center in 3-methylpyrrolidin-3-amine can affect the efficiency of the protection reaction. However, with appropriate conditions, high yields can be achieved for all three protecting groups.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a robust and widely used protecting group due to its stability under a broad range of synthetic conditions.[9]

Experimental Protocol: Synthesis of this compound

  • Materials: 3-methylpyrrolidin-3-amine dihydrochloride, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, dichloromethane (DCM).

  • Procedure:

    • To a solution of 3-methylpyrrolidin-3-amine dihydrochloride (1.0 eq) in a mixture of THF and water, add sodium bicarbonate (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Expected Performance:

  • Yield: Generally good to excellent, even with sterically hindered amines.[10]

  • Purity: The product is often purified by column chromatography to remove any di-Boc protected by-product or unreacted starting material.

Deprotection: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[11]

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is an excellent alternative, particularly when orthogonality to acid-labile protecting groups is required.[12]

Experimental Protocol: Synthesis of Benzyl (3-methylpyrrolidin-3-yl)carbamate

  • Materials: 3-methylpyrrolidin-3-amine dihydrochloride, benzyl chloroformate (Cbz-Cl), sodium carbonate (Na₂CO₃), dioxane, water, ethyl acetate.

  • Procedure:

    • Dissolve 3-methylpyrrolidin-3-amine dihydrochloride (1.0 eq) in a mixture of dioxane and aqueous sodium carbonate solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Expected Performance:

  • Yield: Typically high, with yields often exceeding 90% for the Cbz protection of amines.[13]

  • Purity: Purification is generally straightforward via chromatography.

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a very mild method.[14]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is favored in solid-phase peptide synthesis due to its lability under mild basic conditions.[15]

Experimental Protocol: Synthesis of 9H-fluoren-9-ylmethyl (3-methylpyrrolidin-3-yl)carbamate

  • Materials: 3-methylpyrrolidin-3-amine dihydrochloride, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate (NaHCO₃), acetone, water, ethyl acetate.

  • Procedure:

    • Suspend 3-methylpyrrolidin-3-amine dihydrochloride (1.0 eq) in a mixture of acetone and water.

    • Add sodium bicarbonate (2.5 eq) and stir the mixture at room temperature.

    • Add a solution of Fmoc-Cl (1.05 eq) in acetone dropwise.

    • Stir the reaction at room temperature for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the acetone under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography.

Expected Performance:

  • Yield: Generally good, though the bulky nature of the Fmoc group can sometimes lead to slightly lower yields with hindered amines compared to Boc or Cbz.

  • Purity: Column chromatography is typically required for purification.

Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly a solution of piperidine in an organic solvent like DMF.[16]

Visualization of Synthetic Pathways

Boc Protection Workflow

amine 3-Methylpyrrolidin-3-amine boc2o Boc₂O, NaHCO₃ THF/H₂O, rt protected_boc This compound boc2o->protected_boc Protection deprotection_boc TFA or HCl protected_boc->deprotection_boc Deprotection deprotected_boc 3-Methylpyrrolidin-3-amine deprotection_boc->deprotected_boc

Caption: General workflow for the Boc protection and deprotection of 3-methylpyrrolidin-3-amine.

Cbz Protection Workflow

amine 3-Methylpyrrolidin-3-amine cbzcl Cbz-Cl, Na₂CO₃ Dioxane/H₂O, 0°C to rt protected_cbz Benzyl (3-methylpyrrolidin-3-yl)carbamate cbzcl->protected_cbz Protection deprotection_cbz H₂, Pd/C protected_cbz->deprotection_cbz Deprotection deprotected_cbz 3-Methylpyrrolidin-3-amine deprotection_cbz->deprotected_cbz

Caption: General workflow for the Cbz protection and deprotection of 3-methylpyrrolidin-3-amine.

Fmoc Protection Workflow

amine 3-Methylpyrrolidin-3-amine fmoccl Fmoc-Cl, NaHCO₃ Acetone/H₂O, rt protected_fmoc 9H-fluoren-9-ylmethyl (3-methylpyrrolidin-3-yl)carbamate fmoccl->protected_fmoc Protection deprotection_fmoc Piperidine/DMF protected_fmoc->deprotection_fmoc Deprotection deprotected_fmoc 3-Methylpyrrolidin-3-amine deprotection_fmoc->deprotected_fmoc

Caption: General workflow for the Fmoc protection and deprotection of 3-methylpyrrolidin-3-amine.

Conclusion and Recommendations

The choice between Boc, Cbz, and Fmoc for the protection of 3-methylpyrrolidin-3-amine is highly dependent on the specific requirements of the synthetic route.

  • For cost-effectiveness and general robustness, the Boc protecting group is the recommended choice. It offers a good balance of cost, stability, and high reaction yields. The primary drawback is the requirement for strong acidic conditions for its removal, which may not be suitable for acid-sensitive substrates.

  • The Cbz group is an excellent option when orthogonality to acid- and base-labile groups is necessary. Its removal by mild catalytic hydrogenolysis is a significant advantage. However, this requires access to hydrogenation equipment and careful handling of the pyrophoric catalyst.

  • The Fmoc group is the most expensive option and is typically reserved for applications where its unique base-lability is essential, such as in solid-phase peptide synthesis. For most solution-phase applications involving a sterically hindered amine like 3-methylpyrrolidin-3-amine, the high cost of Fmoc-Cl is a major deterrent.

Ultimately, the optimal protecting group strategy will be dictated by the overall synthetic plan, the nature of other functional groups in the molecule, and budgetary constraints. This guide provides the foundational data and protocols to enable researchers to make an informed and strategic decision for their specific research and development needs.

References

Comparative Guide to the Enantioselective Synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 3,3-disubstituted pyrrolidines, such as tert-butyl (3-methylpyrrolidin-3-yl)carbamate, is of significant interest in medicinal chemistry due to the prevalence of this scaffold in a wide range of biologically active compounds. The construction of the chiral quaternary stereocenter at the C3-position presents a formidable synthetic challenge. This guide provides a comparative overview of modern catalytic strategies applicable to the synthesis of this target molecule and its analogs, focusing on organocatalytic, biocatalytic, and metal-catalyzed approaches. While a direct, optimized synthesis for this compound is not extensively documented, the following methods represent the state-of-the-art for accessing this structural motif with high enantioselectivity.

Performance Comparison of Synthetic Strategies

The selection of a synthetic route depends on various factors including the desired scale, cost, and available expertise. The following table summarizes the key performance indicators for three prominent enantioselective methods applicable to the synthesis of 3,3-disubstituted pyrrolidines.

Parameter Organocatalytic Cascade Reaction Biocatalytic (Transaminase) Rhodium-Catalyzed Cyclization
Enantioselectivity Generally high to excellent (up to >99% ee)Excellent (>99% ee)High to excellent (up to 99% ee)[1]
Diastereoselectivity Good to excellentNot applicable for this specific transformationHigh
Yield Moderate to highModerate to highGood
Substrate Scope Generally broadCan be limited by enzyme specificityBroad
Catalyst Chiral organic molecules (e.g., cinchona alkaloids)Enzymes (e.g., transaminases)Chiral rhodium complexes (e.g., Rh(I)-BINAP)[1]
Reaction Conditions Mild, often room temperatureMild, aqueous buffer, physiological pH and temperatureGenerally mild, inert atmosphere
Advantages Metal-free, readily available catalysts, operational simplicityHigh selectivity, environmentally benign, can be performed in one-pot cascades[2][3]High efficiency and turnover numbers, predictable stereochemistry
Disadvantages Catalyst loading can be high, purification may be challengingEnzyme availability and stability, potential for substrate/product inhibitionCost of precious metal catalyst, potential for metal contamination in the final product

Experimental Protocols and Methodologies

Detailed experimental procedures for the following representative synthetic strategies are provided. It is important to note that these protocols are for the synthesis of analogous structures and may require optimization for the specific synthesis of this compound.

Organocatalytic Asymmetric Cascade Reaction

This approach utilizes a chiral organocatalyst to orchestrate a cascade reaction, forming multiple bonds and stereocenters in a single operation. This method is particularly effective for constructing highly substituted pyrrolidines with a quaternary center at the 3-position.[4]

Experimental Protocol:

To a solution of the appropriate α,β-unsaturated ketone (1.0 equiv) and N-protected aminomethyl enone (1.2 equiv) in a suitable solvent (e.g., toluene, CH2Cl2) at room temperature is added the chiral organocatalyst (e.g., a cinchonidine-derived squaramide, 10 mol%). The reaction mixture is stirred at room temperature for 24-72 hours and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative. The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalytic Synthesis via Transamination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. A key strategy involves the use of transaminase enzymes to convert a prochiral ketone precursor into the desired enantiopure amine.

Experimental Protocol:

In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the prochiral N-Boc-3-methylpyrrolidin-3-one precursor (1.0 equiv), a transaminase enzyme (commercially available or expressed), pyridoxal 5'-phosphate (PLP) cofactor (typically 1 mM), and an amine donor (e.g., isopropylamine, L-alanine) in excess. The reaction mixture is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress of the reaction is monitored by HPLC or GC. Upon completion, the enzyme is removed by precipitation or filtration, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiopure this compound. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Rhodium-Catalyzed Asymmetric Tandem Cyclization

Transition metal catalysis, particularly with rhodium, provides a powerful and efficient means to construct complex heterocyclic scaffolds with high stereocontrol. This method involves an intramolecular cyclization of a suitably functionalized precursor.[1]

Experimental Protocol:

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), a rhodium precursor (e.g., [Rh(cod)2]BF4, 2.5 mol%) and a chiral ligand (e.g., (R)-BINAP, 3 mol%) are dissolved in a degassed anhydrous solvent (e.g., 1,4-dioxane). The mixture is stirred at room temperature for 30 minutes to form the active catalyst. To this solution is added the acyclic precursor (e.g., a nitrogen-bridged 5-alkynone, 1.0 equiv) and an arylboronic acid (1.5 equiv). The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired chiral pyrrolidine derivative. The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflows of the discussed synthetic methodologies.

organocatalytic_workflow cluster_start Starting Materials start1 α,β-Unsaturated Ketone reaction Asymmetric Cascade Reaction start1->reaction start2 N-Protected Aminomethyl Enone start2->reaction catalyst Chiral Organocatalyst catalyst->reaction purification Purification reaction->purification product Enantioenriched 3,3-Disubstituted Pyrrolidine purification->product

Caption: Organocatalytic Asymmetric Cascade Reaction Workflow.

biocatalytic_workflow cluster_start Starting Material start Prochiral Ketone Precursor reaction Enzymatic Transamination start->reaction enzyme Transaminase & PLP enzyme->reaction workup Workup & Purification reaction->workup product Enantiopure Amine Product workup->product amine_donor Amine Donor amine_donor->reaction

Caption: Biocatalytic Synthesis via Transamination Workflow.

rhodium_workflow cluster_start Starting Materials start1 Acyclic Precursor reaction Asymmetric Tandem Cyclization start1->reaction start2 Arylboronic Acid start2->reaction catalyst Chiral Rhodium Catalyst catalyst->reaction purification Purification reaction->purification product Chiral Pyrrolidine Product purification->product

Caption: Rhodium-Catalyzed Asymmetric Cyclization Workflow.

References

A Comparative Analysis of Tert-Butyl Carbamate Reaction Kinetics in Amine Protection and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Factors Influencing Reaction Kinetics

The rates of both the protection of an amine with a Boc group and its subsequent deprotection are influenced by several key factors:

  • Concentration of Reactants: The concentration of the amine, the Boc-protecting agent (typically di-tert-butyl dicarbonate, Boc₂O), and any catalysts or reagents (like acids for deprotection) directly impact the reaction rate.[1]

  • Temperature: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally increase the rate of both protection and deprotection reactions.[2]

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the stability of charged species in the transition state, thereby influencing the reaction rate.[3]

  • Catalysts and Reagents: The presence and nature of catalysts (e.g., bases for protection, acids for deprotection) are critical in determining the reaction kinetics.[4][5]

Comparative Kinetics of Amine Protection

The protection of amines as tert-butyl carbamates is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). The reaction kinetics can be modulated by the choice of base and solvent.

Table 1: Comparison of Reaction Conditions for N-Boc Protection
Amine SubstrateReagentBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Aniline(Boc)₂OAmberlyst-15None (Solvent-free)Room Temp< 1 min99
Various Amines(Boc)₂ONoneWater-acetoneRoom Temp5-10 minGood to Excellent[6]
Various Amines(Boc)₂O4-DMAPDichloromethaneRoom TempVariesHigh[4]
Various Amines(Boc)₂ONaOHWater/THFRoom Temp - 40VariesHigh[4]

As indicated in the table, solvent-free conditions with a heterogeneous acid catalyst like Amberlyst-15 can lead to extremely rapid protection of aniline. Water-mediated catalyst-free conditions also offer a green and efficient method for the N-Boc protection of a variety of amines.[6]

Experimental Protocol: General N-Boc Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF, or a water/acetone mixture).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv). If a base is required, add the appropriate base (e.g., triethylamine, DMAP, or NaOH) (1.0-1.5 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction if necessary and perform an aqueous work-up. Extract the product with an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if needed.[6]

Boc_Protection_Workflow start Start: Amine Solution add_reagents Add (Boc)₂O and Base (optional) start->add_reagents react Stir at RT or 40°C add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Dry, Concentrate, and Purify workup->purify end End: N-Boc Protected Amine purify->end

General workflow for the N-Boc protection of an amine.

Comparative Kinetics of Amine Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. The kinetics of this deprotection can vary significantly depending on the acid used, its concentration, and the reaction temperature.

Acid-Catalyzed Deprotection

Studies have shown that the rate of HCl-catalyzed deprotection of Boc-protected amines can exhibit a second-order dependence on the HCl concentration.[7] In contrast, deprotection with trifluoroacetic acid (TFA) may show a different kinetic profile.[7]

Table 2: Comparison of Reaction Conditions for N-Boc Deprotection
SubstrateReagentSolventTemperature (°C)Reaction TimeKinetic DependenceReference
Boc-protected amineHClToluene/Propan-2-olNot specifiedVariesSecond-order on [HCl][7]
Boc-protected amineTFADichloromethaneRoom Temp30 min - few hours-[8]
N-Boc ImidazoleNone (Thermal)TFE12020 min-[9]
N-Boc ImidazoleNone (Thermal)Methanol12025 min-[9]
N-Boc ImidazoleNone (Thermal)THF20030 min-[9]
N-Boc ImidazoleNone (Thermal)Toluene23030 min-[9]
Various N-Boc aminesNone (Thermal)Water90-100< 12 min-[10]

Thermal deprotection offers an alternative to acidic conditions, with kinetics being highly dependent on the solvent and temperature.[9] For instance, the deprotection of N-Boc imidazole is significantly faster in TFE at 120°C compared to THF, which requires a much higher temperature of 200°C to achieve a similar reaction time.[9] Water-mediated thermal deprotection has also been shown to be a rapid and environmentally friendly method.[10]

Experimental Protocol: Acid-Catalyzed N-Boc Deprotection (TFA Method)
  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise (typically 25-50% v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, filter, and concentrate to yield the free amine.[8]

Boc_Deprotection_Pathway cluster_acid_catalyzed Acid-Catalyzed Deprotection Boc_Amine Boc-Protected Amine Protonation Protonation of Carbamate Oxygen Boc_Amine->Protonation + H⁺ Fragmentation Fragmentation Protonation->Fragmentation Products Free Amine + CO₂ + tert-Butyl Cation Fragmentation->Products Orthogonal_Deprotection Molecule Protected Molecule Boc Boc-Amine Molecule->Boc Fmoc Fmoc-Amine Molecule->Fmoc Cbz Cbz-Amine Molecule->Cbz Deprotect_Boc Acid (e.g., TFA) Boc->Deprotect_Boc Deprotect_Fmoc Base (e.g., Piperidine) Fmoc->Deprotect_Fmoc Deprotect_Cbz Hydrogenolysis (H₂, Pd/C) Cbz->Deprotect_Cbz Free_Amine1 Free Amine Deprotect_Boc->Free_Amine1 Free_Amine2 Free Amine Deprotect_Fmoc->Free_Amine2 Free_Amine3 Free Amine Deprotect_Cbz->Free_Amine3

References

The Strategic Role of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate in the Development of Potent Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This guide provides a comprehensive review of patents citing tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, a key intermediate in the synthesis of a new generation of kinase inhibitors. Through a detailed comparison of performance data and experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with objective insights into the utility of this versatile chemical scaffold.

Unveiling the Potential: Kinase Inhibition Profiles

The pyrrolidine scaffold, particularly the 3-methyl-3-amino substitution pattern afforded by this compound, has proven to be a valuable component in the design of potent and selective kinase inhibitors. Notably, this structural motif is central to the development of Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.

To illustrate the performance of compounds derived from structurally related intermediates, we present a comparative analysis of the well-established JAK inhibitor, Tofacitinib, against a novel inhibitor, Jak-IN-27. Tofacitinib's synthesis involves a piperidine core that is analogous to the pyrrolidine core of the carbamate in focus, providing a relevant benchmark for efficacy.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Tofacitinib120112360
Jak-IN-277.7Not Available629.63.0

Data sourced from in vitro kinase assays. Lower IC50 values indicate greater potency.

The Engine of Discovery: Experimental Protocols

The quantitative data presented above is underpinned by rigorous experimental methodologies. Understanding these protocols is crucial for the replication and validation of findings in the pursuit of new chemical entities.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified recombinant Janus Kinase (JAK) enzymes (JAK1, JAK2, JAK3, and TYK2).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK enzymes are expressed and purified. A suitable peptide substrate, such as a poly(Glu, Tyr) random polymer, is used.

  • Compound Dilution: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, and ATP in a buffered solution. The test compound at various concentrations is added to the reaction mixture.

  • Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This is typically achieved using an antibody that specifically recognizes the phosphorylated tyrosine residues, coupled with a detection system such as fluorescence or luminescence.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction containing only DMSO. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Mechanism: The JAK-STAT Signaling Pathway

To provide a clearer understanding of the therapeutic target of these inhibitors, the following diagram illustrates the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway. Inhibition of JAKs blocks the phosphorylation of STAT proteins, thereby interrupting the downstream signaling cascade that contributes to inflammation and cell growth.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibits Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Start tert-Butyl (3-methylpyrrolidin-3-yl)carbamate Intermediate Deprotection & Coupling Start->Intermediate Final_Compound Final Inhibitor Compound Intermediate->Final_Compound Screening In Vitro Kinase Assay (IC50 Determination) Final_Compound->Screening Cell_Assay Cell-based Assays (Functional Activity) Screening->Cell_Assay Promising Candidates Animal_Model In Vivo Animal Models (Efficacy & Toxicity) Cell_Assay->Animal_Model Lead Compounds

Safety Operating Guide

Essential Disposal Protocol for tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the proper disposal of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, designed for researchers, scientists, and professionals in drug development. The following procedures are synthesized from safety data sheets of structurally similar compounds and are intended to ensure safe handling and environmental protection.

Hazard Summary & Personal Protective Equipment (PPE)

This compound and its analogs are classified with potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, strict adherence to personal protective equipment protocols is mandatory.

PPE CategoryRequired Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber), flame-retardant antistatic protective clothing.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator when dusts or aerosols are generated.[2]
General Hygiene Wash hands thoroughly after handling. Launder contaminated clothing before reuse. Do not eat, drink, or smoke in handling areas.[1]

Step-by-Step Disposal Procedure

Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety.

  • Container Management : Keep the chemical in a suitable, sealed, and properly labeled container for disposal.[1][2][3]

  • Waste Collection : Collect and arrange for disposal through a licensed professional waste disposal service.[2][3] Do not dispose of the material down the drain.[3][4]

  • Regulatory Compliance : Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[1]

  • Decontamination : Thoroughly decontaminate all equipment and work surfaces after use.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Evacuate and Ventilate : Evacuate personnel to a safe area and ensure adequate ventilation.[2][3]

  • Control Contact : Avoid breathing dust, vapors, or mist and prevent contact with skin and eyes by wearing the prescribed PPE.[1][2][3]

  • Cleanup Procedures :

    • Dry Spills : Use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[1]

    • Wet Spills : If the material is wet, shovel or vacuum it into a labeled container for disposal.[1]

  • Post-Cleanup : Wash the spill area with large amounts of water, and prevent runoff from entering drains.[1] If contamination of drains or waterways occurs, notify emergency services immediately.[1]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_containment Containment & Labeling cluster_disposal Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe containerize Place in a suitable, sealed container ppe->containerize label_waste Label container with contents and hazards containerize->label_waste store Store in a designated waste accumulation area label_waste->store contact_disposal Contact licensed waste disposal service store->contact_disposal transport Arrange for transport to an authorized facility contact_disposal->transport end End: Disposal Complete transport->end

Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Handling tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl (3-methylpyrrolidin-3-yl)carbamate (CAS No. 147459-52-7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar carbamates and pyrrolidine derivatives to establish a robust safety and handling framework. A thorough, site-specific risk assessment must be conducted before commencing any work with this chemical.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][2]Inhalation of dust or vapors may cause respiratory irritation.[1][2] Engineering controls like fume hoods are the primary method of exposure control.[1]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid all personal contact, including inhalation.[4] Minimize dust generation and accumulation.[2] Do not eat, drink, or smoke in work areas.[2][4] Keep containers securely sealed when not in use.[4]

  • After Handling: Wash hands and face thoroughly after handling.[2] Remove contaminated clothing and wash it before reuse.[2][4]

Storage:

Store in a cool, dry, and well-ventilated place in tightly closed containers.[3][5] Keep away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is 2-8°C.[7]

Spill and Emergency Procedures:

  • Small Spills: For small spills, dampen the solid material and transfer it to a suitable, clean, dry, closed container for disposal.[2] Use absorbent paper to pick up any remaining material.

  • Large Spills: Evacuate personnel to safe areas.[3] Wear appropriate PPE, including respiratory protection.[4] Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3] Sweep up the material and place it into a suitable container for disposal.[4]

  • First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek medical attention.[3]

  • First Aid - Skin: In case of skin contact, wash off with soap and plenty of water.[3] Remove contaminated clothing. Seek medical attention if irritation develops.[3]

  • First Aid - Inhalation: If inhaled, move the person into fresh air.[3] If breathing is difficult, give oxygen.[3] Seek medical attention.

  • First Aid - Ingestion: Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[8] Contaminated packaging should be disposed of as unused product.[8]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS and Safety Protocols prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 ppe1 Don Safety Goggles and Face Shield prep3->ppe1 ppe2 Don Lab Coat and Chemical-Resistant Gloves ppe1->ppe2 ppe3 Prepare Respirator (if needed) ppe2->ppe3 handle1 Work Inside Fume Hood ppe3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Remove and Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in Sealed Container post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose via Licensed Professional Service disp2->disp3

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.